Akr1C3-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-(3-phenylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-30-20-12-10-16(11-13-20)15-27-21(23(29)25-26-27)22(28)24-19-9-5-8-18(14-19)17-6-3-2-4-7-17/h2-14,29H,15H2,1H3,(H,24,28) |
InChI Key |
WFNATBSTZPICEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(N=N2)O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Cellular Landscape of AKR1C3 Inhibition: A Technical Guide to the Targets of Indomethacin
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the cellular targets of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) inhibition by indomethacin. This guide provides an in-depth analysis of the molecular pathways affected by this potent anti-inflammatory drug and AKR1C3 inhibitor, offering valuable insights for cancer research and therapeutic development.
Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID), is a known inhibitor of AKR1C3, an enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer. While the inhibitory effect on AKR1C3 is a key mechanism, a complete understanding of indomethacin's cellular targets is crucial for optimizing its therapeutic potential and mitigating off-target effects. This guide summarizes key findings from proteomic analyses of cancer cells treated with indomethacin, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
Quantitative Analysis of Protein Expression Changes
Proteomic studies have revealed significant alterations in the expression levels of numerous proteins in cancer cells following treatment with indomethacin. These changes highlight the broad impact of indomethacin on cellular function, extending beyond its direct inhibition of AKR1C3. The following table summarizes the key protein expression changes identified in human colorectal cancer cells (HCT116) and tumors in nude mice.
| Protein Name | Cellular Function | Fold Change/Expression Change | Cell/Tissue Type | Reference |
| Wnt1-inducible signaling pathway protein 1 (WISP-1) | Signaling | Downregulated | HCT116 cells | [1] |
| Bcl-2-related protein A1 (Bfl-1) | Apoptosis Regulation | Downregulated | HCT116 cells | [1] |
| Mitogen-activated protein kinase (MAPK) | Signal Transduction | Downregulated | HCT116 cells | [1] |
| Galectin-1 | Cell Adhesion, Proliferation | Decreased | HCT116-derived tumors in nude mice | [2] |
| Annexin A1 | Inflammation, Apoptosis | Decreased | HCT116-derived tumors in nude mice | [2] |
| Annexin IV | Calcium-dependent binding | Decreased | HCT116-derived tumors in nude mice | [2] |
| Transcription factor BTF3A | Transcription Regulation | Decreased | HCT116-derived tumors in nude mice | [2] |
| Calreticulin | Calcium Homeostasis, Chaperone | Decreased | HCT116-derived tumors in nude mice | [2] |
Key Signaling Pathways Modulated by Indomethacin
The proteomic data underscores the influence of indomethacin on critical cellular signaling pathways that govern cell growth, survival, and proliferation. The inhibition of AKR1C3 by indomethacin has been shown to downregulate the Myc pathway and Androgen Receptor (AR)/AR-V7 signaling in resistant prostate cancer cells.[3]
Caption: Indomethacin inhibits AKR1C3, leading to the downregulation of the Myc and AR/AR-V7 signaling pathways.
Furthermore, the observed changes in protein expression in colorectal cancer cells suggest that indomethacin exerts its anti-cancer effects through cyclooxygenase (COX)-independent pathways, inducing apoptosis and suppressing cell growth.[1]
Caption: Indomethacin downregulates pro-survival proteins and induces apoptosis in colorectal cancer cells.
Experimental Protocols
The identification of these cellular targets was achieved through rigorous proteomic analysis. The general workflow for these experiments is outlined below.
Caption: A typical experimental workflow for proteomic analysis of indomethacin-treated cells.
A detailed methodology for a representative proteomics study is as follows:
Cell Culture and Treatment: Human colorectal cancer HCT116 cells, which do not express COX, were cultured in appropriate media.[1] Cells were treated with a specified concentration of indomethacin or a vehicle control for a defined period.[1]
Protein Extraction and Quantification: Total proteins were extracted from both treated and untreated cells using lysis buffers. The concentration of the extracted proteins was determined using a standard protein assay.
Two-Dimensional Gel Electrophoresis (2-DE): Equal amounts of protein from each sample were separated by 2-DE. The first dimension, isoelectric focusing, separated proteins based on their isoelectric point (pI). The second dimension, SDS-PAGE, separated proteins based on their molecular weight.
Image Analysis: The 2-DE gels were stained, and the protein spot patterns were captured using a high-resolution scanner. Specialized software was used to analyze the images, compare the protein spot intensities between the treated and control groups, and identify differentially expressed proteins.[1]
Protein Identification by Mass Spectrometry: The differentially expressed protein spots were excised from the gels and subjected to in-gel digestion with trypsin. The resulting peptide fragments were analyzed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).[1][2]
Database Searching: The peptide mass fingerprint data obtained from MALDI-TOF MS was used to search protein databases (e.g., SWISS-PROT/TrEMBL) to identify the proteins.[1][2]
This in-depth guide on the cellular targets of indomethacin provides a critical resource for the scientific community. By elucidating the broader molecular impact of AKR1C3 inhibition, this information will aid in the rational design of more selective and effective cancer therapies and contribute to a deeper understanding of the complex mechanisms underlying the anti-neoplastic effects of indomethacin.
References
Akr1C3 Inhibition: A Technical Guide to its Impact on Androgen and Estrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme in human steroid metabolism.[1][2][3] It plays a critical role in the biosynthesis of potent androgens and estrogens, making it a significant therapeutic target in hormone-dependent diseases, particularly castration-resistant prostate cancer (CRPC) and certain breast cancers.[2][4][5][6] This technical guide provides an in-depth analysis of the effects of AKR1C3 inhibition on androgen and estrogen metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While specific data for a compound designated "Akr1c3-IN-8" is not publicly available, this guide leverages data from well-characterized AKR1C3 inhibitors to illustrate the functional consequences of targeting this enzyme.
Core Function of Akr1C3 in Steroid Metabolism
AKR1C3 is a versatile enzyme that catalyzes the NADPH-dependent reduction of various steroid substrates. Its primary roles in androgen and estrogen metabolism include:
-
Androgen Synthesis: AKR1C3 converts weak androgens, such as androstenedione (AD) and 5α-androstanedione, into the potent androgens testosterone and 5α-dihydrotestosterone (DHT), respectively.[1][4] This function is particularly crucial in CRPC, where intratumoral androgen synthesis drives disease progression despite low circulating testosterone levels.[1][7][8]
-
Estrogen Synthesis: AKR1C3 contributes to the production of the potent estrogen, 17β-estradiol, from the weaker estrogen, estrone.[5][9][10] This activity is relevant in estrogen receptor-positive (ER+) breast cancer.[5][10]
Impact of Akr1C3 Inhibition on Androgen and Estrogen Levels: Quantitative Data
The inhibition of AKR1C3 is expected to decrease the production of potent androgens and estrogens. The following tables summarize the quantitative effects of known AKR1C3 inhibitors on steroid hormone levels, providing a framework for understanding the potential impact of novel inhibitors like this compound.
Table 1: Effect of AKR1C3 Inhibitors on Testosterone Levels
| Inhibitor | Cell Line/Model | Substrate | Inhibitor Concentration | % Inhibition of Testosterone Production | Reference |
| SN33638 | LAPC4 AKR1C3-overexpressing cells | Androstenedione | 10 µM | 96.8% | [10] |
| SN33638 | 22RV1 cells | Androstenedione | 10 µM | 50.8% | [10] |
| Indomethacin | DuCaP cells | DHEA | 10-25 µM | Dose-dependent decrease | [11] |
| BAY1128688 | Healthy Women (Phase 1 Study) | Endogenous | Not specified | Reduction in testosterone conversion from androstenedione expected | [12] |
Table 2: Effect of AKR1C3 Inhibitors on 17β-Estradiol Levels
| Inhibitor | Cell Line/Model | Substrate | Inhibitor Concentration | Effect on 17β-Estradiol Production | Reference |
| SN33638 | ER-positive breast cancer cell lines | Estrone | Not specified | Little effect | [13] |
| BAY1128688 | Healthy Premenopausal Women (Phase 1 Study) | Endogenous | Not specified | No significant change in circulating 17β-estradiol | [12] |
Note: The effect of AKR1C3 inhibition on estradiol levels can be complex and cell-type dependent, as other enzymes can also catalyze the conversion of estrone to estradiol.
Experimental Protocols
Understanding the methodologies used to assess the impact of AKR1C3 inhibitors is crucial for interpreting data and designing new experiments.
In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3.
-
Reagents: Recombinant human AKR1C3 enzyme, NADPH (cofactor), a suitable substrate (e.g., 9,10-phenanthrenequinone or a steroid precursor), and the test inhibitor.
-
Procedure: a. The reaction is initiated by mixing the enzyme, NADPH, and the test inhibitor at various concentrations in a suitable buffer. b. The substrate is added to start the reaction. c. The rate of NADPH consumption is monitored over time by measuring the decrease in absorbance at 340 nm using a spectrophotometer. d. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. e. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent inhibition against inhibitor concentration.[14]
Cell-Based Steroid Metabolism Assay
This assay evaluates the effect of an inhibitor on steroid hormone production in a cellular context.
-
Cell Culture: Cancer cell lines known to express AKR1C3 (e.g., LAPC4, 22RV1 for prostate cancer; MCF-7 for breast cancer) are cultured under appropriate conditions.
-
Treatment: Cells are treated with the test inhibitor at various concentrations for a specified period.
-
Substrate Addition: A precursor steroid (e.g., androstenedione for testosterone production, estrone for estradiol production) is added to the cell culture medium.
-
Hormone Quantification: After incubation, the cell culture supernatant and/or cell lysates are collected. The concentrations of the resulting steroid hormones (e.g., testosterone, estradiol) are measured using sensitive analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The reduction in hormone production in inhibitor-treated cells is compared to vehicle-treated control cells to determine the inhibitory effect.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Androgen and Estrogen Synthesis Pathways
The following diagrams illustrate the central role of AKR1C3 in the synthesis of potent androgens and estrogens, and where an inhibitor like this compound would exert its effect.
Caption: Steroidogenic pathways illustrating AKR1C3's role and the point of inhibition.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical experimental process for evaluating a novel AKR1C3 inhibitor.
Caption: A streamlined workflow for the preclinical evaluation of an AKR1C3 inhibitor.
Conclusion
AKR1C3 is a well-validated therapeutic target for hormone-dependent cancers due to its central role in the production of potent androgens and estrogens. Inhibition of AKR1C3 effectively reduces the synthesis of testosterone and can modulate estradiol levels, thereby attenuating the signaling pathways that drive cancer cell proliferation. While specific data for "this compound" remains elusive in the public domain, the established methodologies and the effects of other known inhibitors provide a strong foundation for understanding its potential therapeutic utility. Further research and publication of data on novel inhibitors are crucial for advancing the clinical development of this promising class of anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Backdoor Androgen Synthesis Through AKR1C3 Inhibition: A Presurgical Hormonal Ablative Neoadjuvant Trial in High Risk Localized Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. frontiersin.org [frontiersin.org]
- 14. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Early-Stage Research on the Biological Activity of Akr1C3-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1] Its overexpression is implicated in the progression of various malignancies, particularly castration-resistant prostate cancer (CRPC), by contributing to intratumoral androgen synthesis and conferring resistance to standard therapies.[1][2] As such, AKR1C3 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the early-stage biological activity of Akr1C3-IN-8, a potent and selective inhibitor of AKR1C3.
Core Biological Activity of this compound
This compound, also identified as "compound 5" in its discovery publication, is a novel inhibitor of AKR1C3 based on a hydroxytriazole scaffold.[3][4] Early-stage research has demonstrated its high potency and selectivity for AKR1C3, translating into significant anti-tumor activity in prostate cancer cell models.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological activity of this compound.
| Parameter | Value | Assay Type | Notes |
| IC50 vs. AKR1C3 | 0.069 µM | Recombinant Enzyme Inhibition | Potent inhibition of the target enzyme.[3][4][5] |
| Selectivity vs. AKR1C2 | >1500-fold | Recombinant Enzyme Inhibition | High selectivity over the closely related AKR1C2 isoform.[4] |
| IC50 vs. 22RV1 cells | 52.06 ± 0.99 µM | Cell Proliferation | Demonstrates anti-proliferative effects in a prostate cancer cell line. |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Treatment | Effect | Assay Type |
| 22RV1 | This compound (0.5 µM) | ~20% inhibition of testosterone production | Cellular Assay (ELISA) |
| 22RV1 | This compound (50 µM) | ~50-fold reduction in testosterone production | Cellular Assay (ELISA) |
Table 2: Effect of this compound on Testosterone Production[4]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of AKR1C3.[3][4] In the context of prostate cancer, AKR1C3 plays a pivotal role in the conversion of weak androgens, such as androstenedione (AD), into potent androgens like testosterone.[1] By inhibiting AKR1C3, this compound effectively blocks this critical step in the androgen synthesis pathway within cancer cells, leading to a reduction in the levels of androgens that drive tumor growth and proliferation.[4] This mechanism is particularly relevant in CRPC, where cancer cells can become resistant to androgen deprivation therapies by upregulating their own androgen production.[1]
Signaling Pathways and Experimental Workflows
AKR1C3 Signaling Pathway in Prostate Cancer
References
- 1. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
Akr1C3-IN-8: A Technical Guide to a Potent and Selective Chemical Probe for AKR1C3 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It plays a pivotal role in the biosynthesis of potent androgens and estrogens, as well as in the metabolism of prostaglandins. Due to its significant upregulation in various hormone-dependent cancers, including castration-resistant prostate cancer (CRPC) and certain breast cancers, and its role in chemotherapy resistance, AKR1C3 has emerged as a compelling therapeutic target. Chemical probes are indispensable tools for dissecting the biological functions of proteins like AKR1C3 and for validating their therapeutic potential. This technical guide provides an in-depth overview of Akr1C3-IN-8, a potent and selective chemical probe for studying AKR1C3 function.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of AKR1C3. Its potency and selectivity make it a valuable tool for elucidating the specific roles of AKR1C3 in cellular signaling pathways and disease models.
Quantitative Data Presentation
The efficacy and selectivity of a chemical probe are paramount. The following tables summarize the inhibitory potency of this compound and other representative AKR1C3 inhibitors against AKR1C3 and its closely related isoforms.
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 (µM) | Reference |
| This compound | AKR1C3 | 0.069 | [1][2][3][4] |
Table 2: Selectivity Profile of Representative AKR1C3 Inhibitors
| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Reference |
| AKR1C3-IN-1 | 20.3 | >30 | 0.013 | >30 | [5] |
| AKR1C3-IN-6 | - | 73.23 | 0.31 | - | [2][3] |
Note: A higher IC50 value indicates lower potency. The selectivity of a probe is determined by comparing its potency against the primary target versus other related proteins.
Experimental Protocols
To facilitate the use of this compound as a research tool, this section provides a detailed methodology for a common assay used to determine the inhibitory activity of compounds against AKR1C3.
Protocol: In Vitro AKR1C3 Inhibition Assay using a Fluorescent Probe
This protocol describes a competitive fluorescence-based assay to measure the enzymatic activity of AKR1C3 and determine the potency of inhibitors.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Fluorescent ketone probe (e.g., coumberone)
-
This compound or other test inhibitors
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant AKR1C3 in a suitable storage buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the fluorescent ketone probe in DMSO.
-
Prepare serial dilutions of this compound and any control inhibitors in DMSO.
-
-
Assay Reaction:
-
In each well of a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
This compound or vehicle (DMSO)
-
Recombinant AKR1C3 enzyme
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the fluorescent ketone probe and NADPH.
-
The final reaction volume is typically 100-200 µL.
-
-
Data Acquisition:
-
Immediately after adding the substrate/cofactor mix, measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe (e.g., for coumberol, the product of coumberone reduction, excitation/emission is ~380/460 nm) over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the control wells (containing vehicle instead of inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
AKR1C3 Signaling Pathways and Experimental Workflows
AKR1C3 is implicated in multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for characterizing an AKR1C3 inhibitor.
Conclusion
This compound serves as a potent and selective chemical probe for the investigation of AKR1C3's multifaceted roles in health and disease. Its well-characterized inhibitory activity allows for precise interrogation of AKR1C3-dependent pathways. This technical guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, to empower researchers in utilizing this compound for their studies. The continued application of such well-defined chemical probes will undoubtedly accelerate our understanding of AKR1C3 biology and facilitate the development of novel therapeutics targeting this important enzyme.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-keto Reductase 1C3 (AKR1C3) is Expressed in Differentiated Human Epidermis, Affects Keratinocyte Differentiation and is Upregulated in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a member of the aldo-keto reductase superfamily.[1][2] This enzyme is a critical mediator in the biosynthesis of potent androgens and estrogens and is also involved in prostaglandin metabolism.[3][4][5] AKR1C3 catalyzes the conversion of weaker steroids like androstenedione to potent testosterone and estrone to 17β-estradiol.[4][6] Due to its role in supplying activating ligands to the androgen and estrogen receptors, AKR1C3 is overexpressed in various cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, making it a significant therapeutic target.[1][6][7] Inhibition of AKR1C3 can block the intratumoral production of potent androgens, offering a strategy to overcome resistance to existing cancer therapies.[4][5][6]
While specific quantitative data and established protocols for a compound designated "Akr1C3-IN-8" are not detailed in currently available scientific literature, this document provides a comprehensive, representative protocol for conducting an in vitro enzyme inhibition assay for AKR1C3. This protocol can be adapted by researchers for testing novel inhibitors like this compound.
Signaling Pathways and Role of AKR1C3
AKR1C3 plays a multifaceted role in cellular signaling, primarily through its enzymatic activity in steroid and prostaglandin metabolism. In hormone-dependent cancers, it provides potent androgens (testosterone and dihydrotestosterone) that activate the Androgen Receptor (AR), promoting tumor cell proliferation and survival.[2][4][5] Furthermore, AKR1C3 metabolizes prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[3][5] This action has two key consequences: it generates PGF2α, which can activate proliferative signaling cascades like the MAPK and PI3K/Akt pathways, and it reduces the availability of PGD2, which would otherwise convert to anti-proliferative ligands for PPARγ.[3][5] The overexpression of AKR1C3 is therefore linked to increased proliferation, metastasis, and resistance to therapy.[2][4][8]
Caption: AKR1C3 signaling in steroid and prostaglandin pathways.
Principle of the Assay
The in vitro enzyme inhibition assay for AKR1C3 quantitatively measures the ability of a test compound to inhibit the enzymatic activity of recombinant human AKR1C3. The protocol is based on a spectrophotometric or fluorometric method that monitors the change in NADPH concentration. AKR1C3 utilizes NADPH as a cofactor to reduce its substrates.[6] The rate of NADPH oxidation to NADP+ is directly proportional to the enzyme's activity. This can be measured by the decrease in absorbance at 340 nm or by the fluorescence of NADPH.[9] By comparing the rate of reaction in the presence and absence of an inhibitor, the percentage of inhibition can be determined, and key parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.
Experimental Protocol: AKR1C3 Enzyme Inhibition Assay
This protocol describes a representative method for determining the inhibitory potential of a compound against purified, recombinant human AKR1C3 enzyme.
1. Materials and Reagents
-
Recombinant Human AKR1C3 Enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
AKR1C3 Substrate: e.g., S-tetralol or 9,10-phenanthrenequinone (PQ)[9]
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.0
-
96-well UV-transparent or black microplates
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Excitation ~340 nm, Emission ~460 nm)
-
DMSO (Dimethyl sulfoxide)
2. Assay Workflow
Caption: General workflow for an AKR1C3 in vitro inhibition assay.
3. Detailed Procedure
-
Prepare Stock Solutions:
-
Dissolve the test inhibitor (e.g., this compound) in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Prepare serial dilutions of the inhibitor stock in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 1%).
-
Prepare stock solutions of NADPH and the substrate (e.g., S-tetralol) in the assay buffer.
-
-
Set Up the Assay Plate:
-
The assay should be performed in a total volume of 100-200 µL per well.
-
Test Wells: Add assay buffer, the desired concentration of the test inhibitor, and the AKR1C3 enzyme.
-
Positive Control Wells (No Inhibition): Add assay buffer, DMSO (at the same final concentration as the test wells), and the AKR1C3 enzyme.
-
Negative Control Wells (No Enzyme): Add assay buffer and DMSO.
-
Gently mix the plate and pre-incubate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Measure the Reaction:
-
Initiate the enzymatic reaction by adding a mixture of NADPH and the substrate to all wells. Final concentrations should be optimized, but representative values are ~200 µM for NADP+ and a substrate concentration near its Km value.[10]
-
Immediately place the plate in a microplate reader.
-
Measure the decrease in absorbance at 340 nm (or increase in fluorescence) kinetically over 15-30 minutes, taking readings every 30-60 seconds.
-
4. Data Analysis
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the kinetic curve (absorbance/fluorescence vs. time).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100%
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism, R).
Data Presentation: Inhibitory Activity of Known AKR1C3 Inhibitors
While data for this compound is not available, the following table summarizes the IC50 values for several other known AKR1C3 inhibitors to provide a comparative context for researchers.
| Inhibitor Class | Compound Example | AKR1C3 IC50 (nM) | Selectivity over AKR1C2 | Reference |
| N-Phenyl-Aminobenzoate | Derivative 27 (S19-1035) | 3.04 | >3289-fold | [7] |
| Steroidal | Cholest-4-ene-3,6-dione (KS) | 30,000 | Not specified | [2] |
| NSAID Analogue | CBM | 11,400 | Not specified | [2] |
| Phenyl-Trifluoromethyl-Urea | PTUPB | ~65 | >100-fold vs COX-2 | [11] |
| N-phenylsulfonyl indole | Patented Compound | 90 | >100-fold vs 17βHSD3 | [5] |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, pH, buffer composition). The data presented is for comparative purposes only.[10] Researchers should always include reference compounds in their own assays.
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AKR1C3 Inhibitors in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Note: While the specific inhibitor "Akr1c3-IN-8" was requested, a comprehensive literature search did not yield specific data or protocols for this compound. Therefore, these application notes and protocols are based on the well-characterized effects of other potent and widely used AKR1C3 inhibitors in prostate cancer cell line models, such as Indomethacin and other small molecules. These protocols provide a robust framework for investigating the effects of any novel AKR1C3 inhibitor.
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in androgen biosynthesis.[1][2] It catalyzes the conversion of weaker androgens, such as androstenedione (AD), into potent androgens like testosterone (T) and subsequently dihydrotestosterone (DHT).[3][4] Elevated expression of AKR1C3 is frequently observed in prostate cancer, particularly in castration-resistant prostate cancer (CRPC), where it contributes to intratumoral androgen synthesis, sustained androgen receptor (AR) signaling, and resistance to therapies like enzalutamide.[4][5][6] Inhibition of AKR1C3 has emerged as a promising therapeutic strategy to overcome treatment resistance and suppress prostate cancer progression.[1][7][8]
These application notes provide an overview of the cellular effects of AKR1C3 inhibition in prostate cancer cell lines and detailed protocols for key in vitro experiments to assess the efficacy of AKR1C3 inhibitors.
Cellular Effects of AKR1C3 Inhibition in Prostate Cancer Cell Lines
Inhibition of AKR1C3 in prostate cancer cell lines, particularly those with high endogenous AKR1C3 expression (e.g., 22Rv1, DuCaP) or those engineered to overexpress AKR1C3, has been shown to elicit several key anti-cancer effects:
-
Suppression of Androgen Synthesis: AKR1C3 inhibitors block the conversion of androgen precursors to testosterone and DHT, leading to reduced intracellular androgen levels.[9]
-
Inhibition of Cell Proliferation: By depleting the pool of potent androgens that drive AR signaling, AKR1C3 inhibitors can significantly reduce the proliferation of androgen-dependent and castration-resistant prostate cancer cells.[3]
-
Induction of Apoptosis: Reduced AR signaling due to AKR1C3 inhibition can lead to the induction of apoptosis in prostate cancer cells.
-
Inhibition of Cell Migration and Invasion: AKR1C3 has been implicated in promoting epithelial-to-mesenchymal transition (EMT) and metastasis. Its inhibition can suppress the migratory and invasive potential of prostate cancer cells.[10]
-
Re-sensitization to Anti-androgen Therapies: In castration-resistant models, inhibiting AKR1C3 can restore sensitivity to AR-targeted therapies like enzalutamide.[7][8]
Data Presentation: Efficacy of AKR1C3 Inhibitors
The following tables summarize quantitative data for various AKR1C3 inhibitors in different prostate cancer cell lines. This data can serve as a benchmark when evaluating novel inhibitors.
Table 1: Inhibitory Concentration (IC50) of Select AKR1C3 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| Berberine | 22Rv1 (AKR1C3-overexpressing) | Enzymatic Activity | 4.08 µM | [11] |
| Chalcone 23 | - | AKR1C3 Inhibition | 1.08 µM | [3] |
| PTUPB | - | AKR1C3 Enzymatic Activity | ~65 nM | [1] |
| Indomethacin | DuCaP | Cell Proliferation | ~20 µM | [3] |
Table 2: Effects of AKR1C3 Inhibitors on Androgen Production and Cell Viability
| Inhibitor | Cell Line | Treatment Concentration | Effect on Testosterone Levels | Effect on Cell Viability | Reference |
| SN33638 | 22RV1 | 10 µM | 50.8% inhibition | - | [9] |
| SN33638 | LAPC4 (AKR1C3-overexpressing) | 10 µM | 96.8% inhibition | - | [9] |
| Indomethacin | DuCaP | 10-25 µM | Significant Reduction | Significant Inhibition | [2] |
| PTUPB | C4-2B MDVR | Not specified | Significant Reduction | - | [1] |
Experimental Protocols
Herein are detailed protocols for essential in vitro assays to characterize the effects of AKR1C3 inhibitors on prostate cancer cell lines.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of an AKR1C3 inhibitor on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, DU145, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
AKR1C3 inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the AKR1C3 inhibitor in complete growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the AKR1C3 inhibitor. Include a vehicle control (medium with solvent only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add 20 µL of the MTS/MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis for AKR1C3 and Signaling Proteins
This protocol is for assessing the effect of an AKR1C3 inhibitor on the expression of AKR1C3 and downstream signaling proteins.
Materials:
-
Prostate cancer cells
-
6-well cell culture plates
-
AKR1C3 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the AKR1C3 inhibitor at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[12]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 3: Transwell Cell Migration Assay
This protocol is to evaluate the effect of an AKR1C3 inhibitor on the migratory capacity of prostate cancer cells.
Materials:
-
Prostate cancer cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
AKR1C3 inhibitor
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Culture prostate cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Add 600 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the desired concentration of the AKR1C3 inhibitor to the cell suspension.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the inhibitor-treated groups to the vehicle control.
Protocol 4: Measurement of Intracellular Androgens by LC-MS/MS
This protocol provides a general workflow for quantifying intracellular testosterone and DHT levels following treatment with an AKR1C3 inhibitor.
Materials:
-
Prostate cancer cells
-
AKR1C3 inhibitor
-
Androgen precursor (e.g., androstenedione)
-
Cell scrapers
-
Solvents for extraction (e.g., methanol, methyl tert-butyl ether)
-
Internal standards (deuterated testosterone and DHT)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture prostate cancer cells in a suitable format (e.g., 10 cm dishes) to a high density.
-
Treat the cells with the AKR1C3 inhibitor in the presence of an androgen precursor (e.g., 10 nM androstenedione) for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the steroids using an appropriate organic solvent extraction method.
-
Add internal standards to the samples for accurate quantification.
-
Evaporate the solvent and reconstitute the steroid extract in a suitable mobile phase.
-
Analyze the samples using a validated LC-MS/MS method to separate and quantify testosterone and DHT.[15]
-
Normalize the androgen levels to the total protein concentration or cell number of the sample.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by AKR1C3
Caption: AKR1C3 signaling pathways in prostate cancer.
General Experimental Workflow for Evaluating an AKR1C3 Inhibitor
Caption: Workflow for assessing an AKR1C3 inhibitor.
These application notes and protocols provide a comprehensive guide for researchers to investigate the role of AKR1C3 and the therapeutic potential of its inhibitors in prostate cancer. The provided methodologies are robust and can be adapted for the specific needs of the research question and the characteristics of the inhibitor being studied.
References
- 1. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3 Transwell Migration Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
- 10. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testosterone and dihydrotestosterone tissue levels in recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akr1C3 Inhibitors in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is an enzyme implicated in the progression and therapeutic resistance of various cancers, including breast cancer.[1][2][3] In breast cancer, AKR1C3 contributes to the intratumoral synthesis of potent estrogens and androgens, which can stimulate hormone receptor-positive tumor growth.[4][5] Furthermore, elevated AKR1C3 expression is strongly associated with resistance to chemotherapy, particularly anthracyclines like doxorubicin (DOX), by metabolizing these drugs into less active forms.[1][2][3] This makes AKR1C3 a compelling target for therapeutic intervention, especially in drug-resistant breast cancers.
Akr1C3-IN-8 is a novel research compound identified as a potent inhibitor of AKR1C3.[6] It belongs to a series of inhibitors based on a hydroxytriazole scaffold.[6][7][8] However, published research on this compound has primarily focused on its effects in prostate cancer cell lines, with limited to no specific data currently available regarding its application in breast cancer models.[6][7]
Therefore, this document will provide detailed application notes and protocols for the use of a representative, highly potent, and selective AKR1C3 inhibitor, S19-1035 , in breast cancer research, based on findings from recent studies.[1] These protocols are designed to be adaptable for other selective AKR1C3 inhibitors, including this compound, as they become more widely studied.
Mechanism of Action in Doxorubicin Resistance
Overexpression of AKR1C3 in breast cancer cells, such as the MCF-7 cell line, confers resistance to doxorubicin. One of the key mechanisms involves the AKR1C3-mediated loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[1][9] The loss of PTEN leads to the constitutive activation of the pro-survival PI3K/Akt signaling pathway.[1][9] Activated Akt (phosphorylated Akt) inhibits apoptosis, thereby reducing the cytotoxic effects of doxorubicin.[1] Selective AKR1C3 inhibitors, like S19-1035, can reverse this resistance by blocking AKR1C3 activity, which in turn restores PTEN levels, leading to decreased Akt phosphorylation and re-sensitization of the cancer cells to doxorubicin-induced apoptosis.[1]
Data Presentation
The following tables summarize the inhibitory potency of selected AKR1C3 inhibitors and their efficacy in reversing doxorubicin resistance in breast cancer cells.
| Inhibitor | Target | IC50 Value (nM) | Selectivity vs. other AKR1C isoforms | Reference |
| S19-1035 | AKR1C3 | 3.04 | >3289-fold | [1] |
| This compound (cpd 5) | AKR1C3 | Data not available in breast cancer models | Potent and selective in prostate cancer models | [6][7] |
| SN33638 | AKR1C3 | Low nanomolar | >300-fold | [10] |
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Resistance | Reference |
| MCF-7 (Parental) | Doxorubicin alone | ~0.1 | 1 | [11] |
| MCF-7/AKR1C3 (Overexpressing) | Doxorubicin alone | Increased by 3.2-fold vs. parental | 3.2 | [9] |
| MCF-7/DOX (Resistant) | Doxorubicin alone | >10 | >100 | [2][11] |
| MCF-7/AKR1C3 | Doxorubicin + AKR1C3 Inhibitor (e.g., S19-1035) | Significantly reduced | Resistance reversed | [1] |
Experimental Protocols
Cell Culture and Establishment of Doxorubicin-Resistant (MCF-7/DOX) Cell Line
Objective: To culture human breast cancer cell lines and develop a doxorubicin-resistant subline for testing AKR1C3 inhibitors.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Doxorubicin hydrochloride
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To establish the MCF-7/DOX resistant line, expose parental MCF-7 cells to gradually increasing concentrations of doxorubicin, starting from a low concentration (e.g., 1 nM).[11]
-
Allow the cells to stabilize and grow at each concentration before doubling the doxorubicin dose.
-
This process is continued until the cells are able to proliferate in a high concentration of doxorubicin (e.g., 1 µM).[11]
-
The resulting MCF-7/DOX cell line should be continuously maintained in media containing doxorubicin to retain the resistance phenotype.
-
Periodically verify the overexpression of AKR1C3 in the resistant cell line via Western Blot or qPCR.
Cell Viability Assay (CCK-8) to Evaluate Reversal of Doxorubicin Resistance
Objective: To quantify the ability of an AKR1C3 inhibitor to sensitize AKR1C3-overexpressing or doxorubicin-resistant breast cancer cells to doxorubicin.
Materials:
-
MCF-7/DOX or MCF-7/AKR1C3 cells
-
Parental MCF-7 cells (as a control)
-
96-well plates
-
Doxorubicin
-
AKR1C3 inhibitor (e.g., S19-1035, dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in 96-well plates and allow them to adhere for 24 hours.
-
Prepare serial dilutions of doxorubicin.
-
Treat the cells with the doxorubicin dilutions in the presence or absence of a fixed, non-toxic concentration of the AKR1C3 inhibitor (e.g., 1 µM S19-1035). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include wells with untreated cells and cells treated with the AKR1C3 inhibitor alone as controls.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC50 values for doxorubicin in each condition.
Western Blot Analysis of the AKR1C3-PTEN/Akt Pathway
Objective: To investigate the effect of the AKR1C3 inhibitor on the expression and phosphorylation of key proteins in the AKR1C3 signaling pathway.
Materials:
-
MCF-7/DOX or MCF-7/AKR1C3 cells
-
AKR1C3 inhibitor
-
Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AKR1C3, anti-PTEN, anti-Akt, anti-phospho-Akt (Ser473), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the AKR1C3 inhibitor, doxorubicin, or a combination for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify band intensities relative to the loading control.
Visualizations
Conclusion and Future Directions
AKR1C3 is a significant driver of chemotherapy resistance in breast cancer. The use of potent and selective AKR1C3 inhibitors presents a promising strategy to overcome this resistance and enhance the efficacy of standard chemotherapeutic agents like doxorubicin. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of AKR1C3 inhibitors in preclinical breast cancer models. Future research should focus on in vivo studies using xenograft models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of novel inhibitors like this compound. Furthermore, exploring the role of AKR1C3 inhibitors in overcoming resistance to other therapies, such as hormone therapy, is a valuable avenue for future investigation.[3]
References
- 1. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. new-aldo-keto-reductase-1c3-akr1c3-inhibitors-based-on-the-hydroxytriazole-scaffold - Ask this paper | Bohrium [bohrium.com]
- 9. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 [frontiersin.org]
- 11. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Overcoming Enzalutamide Resistance in Prostate Cancer with Akr1C3-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) antagonist widely used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] However, a significant number of patients develop resistance to enzalutamide, leading to disease progression.[2][3] One of the key mechanisms driving this resistance is the upregulation of aldo-keto reductase family 1 member C3 (AKR1C3).[1][2][3][4] AKR1C3 is a steroidogenic enzyme that catalyzes the synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), from precursor molecules.[3][4] Increased intratumoral androgen production by AKR1C3 can reactivate AR signaling despite the presence of enzalutamide, rendering the treatment ineffective.[1][3]
Akr1C3-IN-8 is a novel inhibitor of AKR1C3 designed to counteract this resistance mechanism. By specifically targeting AKR1C3, this compound aims to reduce the intratumoral androgen levels, thereby re-sensitizing enzalutamide-resistant prostate cancer cells to treatment. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its investigation in a research setting.
Mechanism of Action
Enzalutamide resistance mediated by AKR1C3 involves a clear signaling pathway. In enzalutamide-resistant prostate cancer cells, the expression of AKR1C3 is significantly elevated.[3][5] This leads to an increase in the conversion of adrenal androgens and other precursors into testosterone and DHT. The elevated levels of these potent androgens compete with enzalutamide for binding to the AR. This competitive inhibition by high concentrations of androgens effectively reactivates the AR, leading to the transcription of AR target genes that promote tumor growth and survival.
This compound inhibits the enzymatic activity of AKR1C3. This inhibition blocks the synthesis of testosterone and DHT within the tumor microenvironment. As a result, the pool of androgens available to activate the AR is diminished, allowing enzalutamide to effectively antagonize the receptor. The combination of this compound and enzalutamide is therefore expected to synergistically inhibit the growth of enzalutamide-resistant prostate cancer.
Data Presentation
The following tables summarize the expected quantitative data from in vitro and in vivo studies investigating the efficacy of this compound in overcoming enzalutamide resistance. Please note that specific values for this compound are illustrative and should be determined experimentally.
Table 1: In Vitro Efficacy of this compound in Enzalutamide-Resistant Prostate Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization to Enzalutamide |
| C4-2B-MDVR | Enzalutamide | >20 | - |
| C4-2B-MDVR | This compound | Value to be determined | - |
| C4-2B-MDVR | Enzalutamide + this compound (1 µM) | Value to be determined | Value to be determined |
| CWR22Rv1 | Enzalutamide | >20 | - |
| CWR22Rv1 | This compound | Value to be determined | - |
| CWR22Rv1 | Enzalutamide + this compound (1 µM) | Value to be determined | Value to be determined |
C4-2B-MDVR and CWR22Rv1 are enzalutamide-resistant prostate cancer cell lines with high AKR1C3 expression.[3][5]
Table 2: In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Change in Serum PSA Levels |
| Vehicle Control | Value to be determined | - | Value to be determined |
| Enzalutamide (25 mg/kg) | Value to be determined | Value to be determined | Value to be determined |
| This compound (dose to be determined) | Value to be determined | Value to be determined | Value to be determined |
| Enzalutamide + this compound | Value to be determined | Value to be determined | Value to be determined |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of this compound on the viability of enzalutamide-resistant prostate cancer cells.
Materials:
-
Enzalutamide-resistant prostate cancer cell lines (e.g., C4-2B-MDVR, CWR22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Enzalutamide (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[6]
-
Treat the cells with increasing concentrations of this compound, enzalutamide, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7] Then, add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[7]
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[7]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This protocol is for assessing the protein levels of AKR1C3, AR, and downstream AR targets like Prostate-Specific Antigen (PSA).
Materials:
-
Treated cells from a 6-well plate format
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AKR1C3, AR, PSA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Enzalutamide-Resistant Xenograft Model
This protocol describes the in vivo evaluation of this compound in a mouse xenograft model of enzalutamide-resistant prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice)
-
Enzalutamide-resistant prostate cancer cells (e.g., C4-2B-MDVR or CWR22Rv1)
-
Matrigel
-
This compound formulation for in vivo administration
-
Enzalutamide formulation for in vivo administration
-
Calipers for tumor measurement
-
Equipment for blood collection (for PSA analysis)
Procedure:
-
Subcutaneously inject 1-2 x 10^6 enzalutamide-resistant prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, enzalutamide, this compound, and the combination of enzalutamide and this compound.
-
Administer the treatments as per the determined schedule (e.g., daily oral gavage).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, collect blood for serum PSA analysis and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition and assess any treatment-related toxicity.
Visualizations
References
- 1. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Studying Hormone-Dependent Malignancies with Akr1C3-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1][2] It plays a pivotal role in converting weaker steroid precursors into more active forms, such as the conversion of androstenedione to testosterone and estrone to 17β-estradiol.[1][3][4] This enzymatic activity is crucial in the progression of hormone-dependent malignancies, including prostate, breast, and endometrial cancers, by providing a local supply of hormones that fuel cancer cell proliferation and survival.[1][2][5]
Elevated expression of AKR1C3 is observed in various cancers and is often associated with poor prognosis and resistance to therapies.[2][5][6][7] In prostate cancer, AKR1C3 contributes to the development of castration-resistant prostate cancer (CRPC) by enabling intratumoral androgen synthesis, thus circumventing androgen deprivation therapies.[8] In breast cancer, AKR1C3 can increase the local production of estrogens, promoting the growth of estrogen receptor-positive (ER+) tumors.[7]
Akr1C3-IN-8 is a potent and selective inhibitor of AKR1C3, demonstrating significant antitumor activity. With a reported IC50 value of 0.069 μM, it serves as a valuable tool for investigating the role of AKR1C3 in cancer biology and for preclinical evaluation of AKR1C3 inhibition as a therapeutic strategy.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on hormone-dependent malignancies.
Data Presentation
Table 1: In Vitro Potency of Selected AKR1C3 Inhibitors
| Inhibitor | IC50 (µM) for AKR1C3 | Target Malignancy Focus | Reference |
| This compound | 0.069 | General Antitumor | [3] |
| Akr1C3-IN-1 | 0.013 | General Antitumor | [9] |
| Akr1C3-IN-4 | 0.56 | Castration-Resistant Prostate Cancer | [1] |
| Akr1C3-IN-9 | 0.00892 | Doxorubicin-Resistant Breast Cancer | [10] |
| Indomethacin | ~10 | General Antitumor | [11] |
Signaling Pathways
The enzymatic activity of AKR1C3 directly impacts key signaling pathways involved in the growth and survival of hormone-dependent cancer cells. By producing potent androgens and estrogens, AKR1C3 activates the androgen receptor (AR) and estrogen receptor (ER), respectively. Furthermore, AKR1C3 is involved in prostaglandin metabolism, which can influence proliferative signaling through pathways such as MAPK/ERK and PI3K/Akt.[5][6][7]
Caption: Mechanism of this compound in hormone-dependent malignancies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the effect of this compound on the viability of hormone-dependent cancer cell lines.
Materials:
-
Hormone-dependent cancer cell lines (e.g., LNCaP, VCaP for prostate cancer; MCF-7, T47D for breast cancer)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to achieve final concentrations ranging from 0.01 µM to 100 µM. A DMSO-only control should be included.
-
Replace the medium in the 96-well plate with medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro cell viability assay.
Protocol 2: Western Blot Analysis of AKR1C3 and Downstream Targets
This protocol assesses the effect of this compound on the protein levels of AKR1C3 and key proteins in related signaling pathways.
Materials:
-
Hormone-dependent cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-p-ERK, anti-ERK, anti-AR, anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound at desired concentrations (e.g., IC50 and 10x IC50) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Protocol 3: In Vivo Xenograft Study
This protocol evaluates the in vivo efficacy of this compound in a mouse xenograft model of hormone-dependent cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Hormone-dependent cancer cells (e.g., VCaP, MCF-7)
-
Matrigel
-
This compound
-
Vehicle control (e.g., corn oil, PEG300/Tween-80/saline)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle control.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor mouse body weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
-
Compare tumor growth between the treatment and control groups to assess the efficacy of this compound.
-
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound is a valuable chemical probe for elucidating the role of AKR1C3 in the pathophysiology of hormone-dependent malignancies. The protocols outlined above provide a framework for researchers to investigate the in vitro and in vivo effects of this potent inhibitor. By studying the impact of this compound on cell viability, signaling pathways, and tumor growth, a deeper understanding of AKR1C3 as a therapeutic target can be achieved, potentially leading to the development of novel treatments for patients with hormone-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Chemoresistance Mechanisms Using Akr1C3-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme implicated in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1] Emerging evidence has highlighted the overexpression of AKR1C3 in a variety of human cancers, where it plays a pivotal role in promoting tumor progression, metastasis, and, notably, resistance to chemotherapy.[2][3] AKR1C3-mediated chemoresistance is attributed to its ability to metabolize and inactivate various anticancer drugs, as well as its role in intricate signaling pathways that protect cancer cells from therapeutic insults.[4][5]
Akr1C3-IN-8 is a potent and selective inhibitor of AKR1C3 with a reported IC50 of 0.069 μM. Its high potency and selectivity make it a valuable chemical probe for elucidating the specific role of AKR1C3 in driving chemoresistance. These application notes provide a comprehensive guide for utilizing this compound to investigate mechanisms of chemoresistance and to evaluate its potential as a chemosensitizing agent. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation tables and visual diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of AKR1C3 Inhibitors
The following tables summarize the inhibitory activity of this compound and other notable AKR1C3 inhibitors, as well as their synergistic effects with common chemotherapeutic agents. This data provides a comparative landscape for evaluating the potential of this compound in overcoming chemoresistance.
Table 1: Inhibitory Potency of Selected AKR1C3 Inhibitors
| Inhibitor | IC50 (μM) | Selectivity Notes | Reference |
| This compound | 0.069 | Potent and selective | Not specified |
| Indomethacin | 8.5 | Weak inhibition of AKR1C1 | [6] |
| Baccharin | 0.10 | 510-fold selective for AKR1C3 over AKR1C2 | [6] |
| S07-2010 | 0.19 | Pan-AKR1C inhibitor | [6] |
| PTUPB | ~0.065 | More potent than indomethacin and celecoxib | [7] |
| S19-1035 | 0.00304 | >3289-fold selectivity over other isoforms | [5] |
| 5r | 0.051 | >1216-fold selectivity over closely related isoforms | [8] |
Table 2: Synergistic Effects of AKR1C3 Inhibitors with Chemotherapeutic Agents
| AKR1C3 Inhibitor | Chemotherapeutic Agent | Cell Line | Effect | Reference |
| Indomethacin | Enzalutamide | Enzalutamide-resistant PCa | Resensitization to enzalutamide, significant inhibition of xenograft tumor growth | [2] |
| S07-2010 | Doxorubicin (25 μM) | MCF-7/DOX | 29% reduction in cell viability with 10 μM S07-2010 | [6] |
| S07-2010 | Cisplatin (DDP) | A549/DDP | Increased cell apoptosis and decreased proliferation | [6] |
| AKR1C3/1C1 Inhibitors | Cisplatin | HCT15 (Colon Cancer) | Increased sensitivity to cisplatin toxicity | [9] |
| Indomethacin | Abiraterone | Abiraterone-resistant PCa | Overcomes resistance and enhances abiraterone therapy in vitro and in vivo | [10] |
Signaling Pathways Implicated in AKR1C3-Mediated Chemoresistance
AKR1C3 contributes to chemoresistance through its involvement in multiple signaling pathways that regulate cell survival, proliferation, and drug metabolism. Understanding these pathways is crucial for designing experiments to investigate the mechanism of action of this compound.
Caption: AKR1C3 signaling in chemoresistance.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound to investigate its effects on chemoresistance. Note: Optimal concentrations of this compound, chemotherapeutic agents, and incubation times should be determined empirically for each cell line and experimental setup.
Cell Viability Assay (MTT or similar)
This protocol is for determining the effect of this compound on the cytotoxicity of chemotherapeutic agents.
Caption: Workflow for cell viability assay.
Materials:
-
Cancer cell line of interest (and a drug-resistant subline, if available)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., cisplatin, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
This compound alone (at various concentrations)
-
Chemotherapeutic agent alone (at various concentrations)
-
Combination of this compound (at a fixed, non-toxic concentration) and the chemotherapeutic agent (at various concentrations).
-
-
Incubate the plates for a period determined by the doubling time of the cell line and the mechanism of the chemotherapeutic agent (typically 24-72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound. A significant decrease in the IC50 in the combination treatment indicates a synergistic effect.
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression of AKR1C3 and downstream signaling proteins.
Materials:
-
Cancer cells treated as described in the cell viability assay
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AKR1C3, p-Akt, Akt, p-ERK, ERK, NRF2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify changes in protein expression levels relative to the loading control.
In Vivo Xenograft Model
This protocol is for evaluating the in vivo efficacy of this compound as a chemosensitizing agent.
Caption: Workflow for in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
Combination of this compound and the chemotherapeutic agent.
-
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation of the compounds.
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (when tumors in the control group reach a maximum allowable size or after a set duration), euthanize the mice.
-
Excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to confirm target engagement and investigate downstream effects.
-
Plot tumor growth curves for each treatment group to assess the anti-tumor efficacy of the combination therapy.
Conclusion
This compound is a powerful tool for investigating the role of AKR1C3 in chemoresistance. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the mechanisms by which AKR1C3 confers resistance to cancer therapies and to evaluate the therapeutic potential of its inhibition. Through systematic in vitro and in vivo studies, the use of this compound can contribute to a deeper understanding of chemoresistance and aid in the development of novel strategies to improve the efficacy of existing cancer treatments.
References
- 1. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elevated Expression of AKR1C3 Increases Resistance of Cancer Cells to Ionizing Radiation via Modulation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of cisplatin resistance in breast cancer MCF7 cells by up-regulating aldo-keto reductase 1C3 expression, glutathione synthesis and proteasomal proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathophysiological roles of aldo-keto reductases (AKR1C1 and AKR1C3) in development of cisplatin resistance in human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Akr1C3-IN-8 in Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical enzyme implicated in the progression and therapeutic resistance of various cancers. Recent studies have highlighted its significant role in small cell lung cancer (SCLC), a particularly aggressive malignancy with high rates of relapse and acquired drug resistance. High expression of AKR1C3 in SCLC is correlated with poor prognosis, increased cell proliferation and migration, and resistance to chemotherapy.[1][2] Akr1C3-IN-8 is a potent and selective inhibitor of AKR1C3 with an IC50 value of 0.069 μM. As such, this compound presents a valuable pharmacological tool for investigating the therapeutic potential of targeting AKR1C3 in SCLC. These application notes provide a comprehensive overview of the use of this compound in SCLC research, including its mechanism of action, expected outcomes, and detailed experimental protocols.
Mechanism of Action in SCLC
In SCLC, AKR1C3 promotes tumor progression and chemoresistance through two primary mechanisms: the induction of the epithelial-mesenchymal transition (EMT) and the promotion of angiogenesis.[1][2]
-
Epithelial-Mesenchymal Transition (EMT): AKR1C3 upregulates the expression of key EMT-associated transcription factors such as Snail, Slug, and Twist.[1] This leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. The resulting mesenchymal phenotype enhances the migratory and invasive capabilities of SCLC cells and contributes to drug resistance.
-
Angiogenesis: AKR1C3 expression is positively correlated with the expression of pro-angiogenic factors.[1] By promoting an angiogenic microenvironment, AKR1C3 supports tumor growth and metastasis.
This compound, by selectively inhibiting the enzymatic activity of AKR1C3, is expected to reverse these effects. Inhibition of AKR1C3 in SCLC cell lines has been shown to suppress cell proliferation, migration, and invasion, while inducing apoptosis.[1] Furthermore, AKR1C3 inhibition can re-sensitize chemoresistant SCLC cells to standard chemotherapeutic agents like carboplatin.[1]
Expected Outcomes of this compound Treatment in SCLC Models
Based on studies with similar AKR1C3 inhibitors, treatment of SCLC cell lines (e.g., H446, SBC-2) with this compound is anticipated to yield the following results:
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in the viability and proliferation of SCLC cells.
-
Inhibition of Cell Migration and Invasion: A significant reduction in the migratory and invasive capacity of SCLC cells.
-
Induction of Apoptosis: An increase in the percentage of apoptotic cells.
-
Reversal of EMT Phenotype: Upregulation of E-cadherin and downregulation of N-cadherin, Vimentin, Snail, and Slug.
-
Inhibition of Angiogenesis: Reduced formation of tube-like structures in co-culture with endothelial cells.
-
Enhanced Chemosensitivity: Increased sensitivity of SCLC cells to conventional chemotherapeutic drugs.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of AKR1C3 inhibition in SCLC cell lines. While this data was generated using the AKR1C3 inhibitor ASP-9521, similar results are expected with this compound due to its potent and selective nature.
Table 1: Effect of AKR1C3 Inhibition on SCLC Cell Viability (IC50)
| Cell Line | Treatment | IC50 (µM) | Fold Change in Chemosensitivity (Carboplatin) |
| H446 | Control (siRNA-NC) | 15.8 | 1.0 |
| H446 | AKR1C3 Knockdown (siAKR1C3) | 8.2 | 1.93 |
| SBC-2 | Control (siRNA-NC) | 12.5 | 1.0 |
| SBC-2 | AKR1C3 Knockdown (siAKR1C3) | 6.7 | 1.87 |
Data adapted from a study on AKR1C3 knockdown in SCLC cells, demonstrating enhanced sensitivity to carboplatin.[1]
Table 2: Effect of AKR1C3 Inhibition on SCLC Cell Apoptosis
| Cell Line | Treatment | Concentration (µM) | Apoptosis Rate (%) |
| H446 | Control (DMSO) | - | 4.5 |
| H446 | ASP-9521 | 10 | 12.8 |
| H446 | ASP-9521 | 20 | 21.3 |
| SBC-2 | Control (DMSO) | - | 5.1 |
| SBC-2 | ASP-9521 | 10 | 14.2 |
| SBC-2 | ASP-9521 | 20 | 25.6 |
Representative data showing a dose-dependent increase in apoptosis upon treatment with an AKR1C3 inhibitor.[1]
Mandatory Visualization
References
- 1. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Akr1C3-IN-8 Concentration for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Akr1C3-IN-8 for their cell culture experiments. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a key enzyme in the biosynthesis of androgens and prostaglandins. By inhibiting AKR1C3, this compound can modulate the signaling pathways regulated by these molecules, which are often implicated in the progression of various cancers, particularly prostate cancer.
Q2: What is a good starting concentration for this compound in my cell culture experiment?
This compound has a reported IC50 value of 0.069 µM in enzymatic assays. For cell-based assays, a common starting point is to test a range of concentrations around the IC50 value. Based on studies with structurally similar hydroxytriazole inhibitors, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for initial dose-response experiments. For specific functional assays, such as inhibition of testosterone production in 22Rv1 prostate cancer cells, concentrations of 0.5 µM to 50 µM have been used with analogous compounds[1].
Q3: How should I prepare and store my this compound stock solution?
This compound is soluble in DMSO, with a reported solubility of 10 mM. It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
The optimal concentration of this compound will vary depending on the cell line, seeding density, incubation time, and the specific endpoint being measured. To determine the optimal concentration, it is essential to perform a dose-response experiment. This typically involves treating your cells with a range of this compound concentrations and measuring the desired effect, such as a decrease in cell viability, inhibition of proliferation, or a reduction in the production of AKR1C3-mediated products like testosterone or prostaglandin F2α.
Troubleshooting Guide
Q5: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
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Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) to assess the effect of the solvent alone.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibitor or its off-target effects. Consider performing a cytotoxicity assay (e.g., MTT, LDH) with a broader range of concentrations, including very low nanomolar concentrations, to determine the precise cytotoxic threshold for your specific cell line.
-
Compound Instability: While unlikely with proper storage, degradation of the compound could lead to toxic byproducts. Ensure your stock solution is fresh and has been stored correctly.
Q6: I am not observing any effect of this compound, even at high concentrations. What should I do?
-
Low AKR1C3 Expression: Confirm that your cell line expresses a sufficient level of AKR1C3. You can check this by Western blot or qPCR. If the expression is low, the effect of the inhibitor may be minimal.
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Incorrect Experimental Endpoint: Ensure that the endpoint you are measuring is directly or significantly influenced by AKR1C3 activity. Consider measuring a direct downstream product of AKR1C3, such as testosterone or prostaglandin F2α.
-
Compound Inactivity: Verify the integrity and activity of your this compound stock. If possible, test its activity in an in vitro enzymatic assay.
-
Insufficient Incubation Time: The inhibitory effect may take time to manifest. Consider extending the incubation time of your experiment. A time-course experiment can help determine the optimal duration of treatment.
-
Solubility Issues: Although soluble in DMSO, this compound may precipitate in aqueous culture medium at higher concentrations. Visually inspect your culture wells for any signs of precipitation. If precipitation is suspected, try lowering the concentration or using a different formulation if available.
Q7: My results are inconsistent between experiments. How can I improve reproducibility?
-
Standardize Cell Culture Conditions: Use a consistent cell passage number, seeding density, and growth phase for all experiments.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment. Ensure accurate pipetting.
-
Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Consistent Incubation Times: Ensure that the duration of inhibitor treatment and any subsequent assay steps are kept consistent across all experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds to guide experimental design.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 | 0.069 µM | Enzymatic Assay | [Vendor Data] |
| This compound Solubility | 10 mM in DMSO | - | [Vendor Data] |
| Analogous Hydroxytriazole Inhibitor (Compound 5) Anti-proliferative Activity | 40 µM - 60 µM | 22Rv1 | [1] |
| Analogous Hydroxytriazole Inhibitor (Compound 5) Testosterone Inhibition | 0.5 µM - 50 µM | 22Rv1 | [1] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.1% | General Cell Culture | [General Knowledge] |
Detailed Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Measuring Inhibition of Testosterone Production in 22Rv1 Cells
This protocol is designed to measure the direct downstream effect of AKR1C3 inhibition on androgen synthesis in the 22Rv1 prostate cancer cell line, which has high endogenous AKR1C3 expression.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
22Rv1 cells
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RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
24-well tissue culture plates
-
Androstenedione (AD)
-
Testosterone ELISA kit
-
DMSO
-
PBS
Procedure:
-
Cell Seeding: Seed 22Rv1 cells into a 24-well plate at an appropriate density in RPMI-1640 with 10% CS-FBS and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control for 2 hours.
-
Androgen Precursor Stimulation: After the pre-treatment, add androstenedione (AD) to a final concentration of 10 nM to all wells to serve as a substrate for testosterone production.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Testosterone Measurement: Measure the concentration of testosterone in the collected supernatants using a commercial Testosterone ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the testosterone levels to the total protein content of the cells in each well (optional but recommended). Plot the testosterone concentration against the this compound concentration to determine the dose-dependent inhibition of testosterone production.
Visualizations
References
solubility issues with Akr1C3-IN-8 in aqueous solutions
Technical Support Center: Akr1C3-IN-8
This guide provides troubleshooting advice and answers to frequently asked questions regarding . Please review this document before contacting technical support.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate when I diluted it into my aqueous cell culture medium?
A1: this compound, like many small molecule inhibitors, is highly hydrophobic. It has excellent solubility in organic solvents like DMSO but extremely low solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media.[1][2] When a concentrated DMSO stock is diluted into an aqueous buffer, the inhibitor can rapidly crash out of solution if its concentration exceeds its aqueous solubility limit. This is a common issue when the final concentration of the organic co-solvent (e.g., DMSO) is too low to keep the compound dissolved.[3]
Q2: How should I prepare and store my stock solution?
A2: We recommend preparing a high-concentration stock solution of this compound in 100% anhydrous DMSO. A concentration of 10-50 mM is standard. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[4][5] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[6]
Q3: What is the maximum recommended final concentration of this compound in a cell-based assay?
A3: The maximum effective concentration in a typical cell-based assay is highly dependent on the final percentage of DMSO and the presence of proteins (like FBS) in the medium, which can help stabilize the compound. We recommend keeping the final DMSO concentration at or below 0.5% to minimize solvent-induced cellular toxicity. For most applications, we advise not exceeding a final this compound concentration of 10 µM in aqueous media containing ≤0.5% DMSO. A preliminary solubility test is always recommended.
Q4: Can I use sonication or heat to redissolve the compound in my aqueous buffer?
A4: While gentle warming (to 37°C) and brief sonication can sometimes help dissolve precipitates, this may only create a temporary, supersaturated solution that can precipitate again over time.[4][5] This method is not recommended for cell-based assays where compound stability over several hours or days is critical. The best approach is to optimize the dilution protocol or reduce the final working concentration.
Quantitative Solubility Data
The solubility of this compound was determined in various common laboratory solvents. This data should be used as a guideline for preparing stock and working solutions.
| Solvent | Temperature | Maximum Solubility (Approx.) |
| DMSO | 25°C | ≥ 65 mg/mL (>200 mM) |
| Ethanol | 25°C | ~5 mg/mL (~15 mM) |
| PBS (pH 7.4) | 25°C | < 0.01 mg/mL (< 30 µM) |
| Water | 25°C | < 0.005 mg/mL (< 15 µM) |
| Cell Culture Medium + 10% FBS | 37°C | ~0.015 mg/mL (~45 µM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound (Molecular Weight: 325.4 g/mol , assumed) to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of solid, add 307.3 µL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Dispense the stock solution into single-use aliquots. Store at -20°C for up to one month or -80°C for up to six months.[4][5]
Protocol 2: Diluting Stock Solution into Aqueous Medium for Cell Culture
This protocol is designed to minimize precipitation when preparing a 10 µM working solution.
-
Prepare Intermediate Dilution: Prepare a 1:10 intermediate dilution of your 10 mM stock solution in pure DMSO to create a 1 mM solution.
-
Prepare Final Medium: Dispense the required volume of pre-warmed (37°C) cell culture medium into a sterile tube. For 1 mL of final solution, use 990 µL of medium.
-
Final Dilution: While vigorously vortexing the tube of medium, add 10 µL of the 1 mM intermediate solution directly into the medium. It is critical to add the compound to the vortexing medium, not the other way around.[3] This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Final Concentration Check: This procedure results in a 10 µM final concentration of this compound with a final DMSO concentration of 1%. Adjust as needed for your specific experiment, but note that exceeding 10 µM in solutions with less than 1% DMSO significantly increases the risk of precipitation.
Visual Guides
Troubleshooting Workflow for Precipitation Issues
This diagram outlines the logical steps to diagnose and solve precipitation problems encountered during your experiment.
Caption: A workflow for troubleshooting this compound precipitation.
Simplified AKR1C3 Signaling Pathway
This diagram illustrates the role of AKR1C3 in prostaglandin metabolism and a potential downstream signaling cascade, highlighting where this compound acts. AKR1C3 is known to play a role in several signaling pathways, including PI3K/Akt and MAPK.[7][8][9]
Caption: Inhibition of the AKR1C3 signaling pathway by this compound.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
Technical Support Center: AKR1C3-IN-8 Experiments
Welcome to the technical support center for researchers utilizing AKR1C3-IN-8. This guide provides troubleshooting tips and answers to frequently asked questions to help you navigate potential challenges in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[1] AKR1C3 is a key enzyme in the biosynthesis of androgens and is also involved in prostaglandin metabolism.[2][3] By inhibiting AKR1C3, this compound can block the production of potent androgens like testosterone and dihydrotestosterone, and modulate signaling pathways, thereby affecting cancer cell proliferation and survival.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: this compound is designed as a selective inhibitor of AKR1C3. However, like many small molecule inhibitors, the potential for off-target effects exists. It is crucial to consider its selectivity profile against other closely related AKR1C isoforms, such as AKR1C1 and AKR1C2, as their inhibition can lead to undesirable biological consequences.[2] The primary literature for this compound and similar compounds should be consulted for detailed selectivity data.
Troubleshooting Guide
Issues with Compound Solubility and Stability
Q: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
A: Precipitation is a common issue with hydrophobic small molecules when transitioning from a DMSO stock to an aqueous cell culture medium. Here are some potential causes and solutions:
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High Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to maintain cell health and compound solubility.
-
Improper Dilution: When preparing your working solution, add the DMSO stock of this compound to your medium drop-wise while vortexing or gently mixing to facilitate dispersion and prevent immediate precipitation.
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Compound Concentration Exceeds Solubility Limit: The solubility of this compound in aqueous solutions is limited. You may need to determine the optimal working concentration through a dose-response experiment, starting with lower concentrations. The lead compound for this compound was noted for poor solubility, and while improved, this compound may still have limitations.[2]
-
Instability in Media: Some compounds can degrade or precipitate over time in culture medium at 37°C. For long-term experiments, consider refreshing the medium with freshly prepared inhibitor at regular intervals.
Inconsistent or Unexpected Experimental Results
Q: My cell-based assay results with this compound are not reproducible. What are the common pitfalls?
A: Lack of reproducibility can stem from several factors. Consider the following troubleshooting steps:
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Cell Line Authentication and Passage Number: Ensure your cell lines are authenticated and free from mycoplasma contamination. Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Inconsistent Cell Seeding Density: Variations in initial cell density can significantly impact the outcome of proliferation and viability assays. Always seed cells at a consistent density across all wells and experiments.
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Variable Incubation Times: Adhere to a strict and consistent incubation time with the inhibitor for all experimental replicates.
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Inhibitor Potency: The potency of your this compound stock may have degraded. Prepare fresh stock solutions from solid compound and store them properly. Perform a quality control check, such as an in vitro enzyme activity assay, to confirm the inhibitor's activity.
Q: I am not observing the expected phenotype (e.g., decreased cell proliferation) after treating my cells with this compound. Why might this be?
A: Several factors could contribute to a lack of expected cellular response:
-
Low AKR1C3 Expression in Cell Line: The cellular effects of this compound are dependent on the expression and activity of AKR1C3 in your chosen cell line. Confirm the expression of AKR1C3 in your cells at both the mRNA and protein level (e.g., via qPCR and Western Blot).
-
Sub-optimal Inhibitor Concentration: The effective concentration of the inhibitor can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
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Cellular Resistance Mechanisms: Cells can develop resistance to inhibitors through various mechanisms, such as upregulation of drug efflux pumps or activation of alternative signaling pathways.
-
Experimental Assay Limitations: Ensure your chosen assay is sensitive enough to detect the expected changes. For example, a proliferation assay might not show a significant effect if the inhibitor primarily induces apoptosis at the tested concentrations. Consider using multiple assays to assess different cellular outcomes (e.g., apoptosis, cell cycle arrest).
Technical Issues with Specific Assays
Q: I am having trouble with my in vitro AKR1C3 enzyme activity assay. What are some common issues?
A: Enzymatic assays require careful optimization. Here are some troubleshooting tips:
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Substrate and Cofactor Concentrations: Ensure you are using the substrate (e.g., S-tetralol) and the cofactor (NADP+) at concentrations appropriate for the Km of the enzyme to allow for competitive inhibition to be accurately measured.[3]
-
Enzyme Activity: The activity of your recombinant AKR1C3 enzyme may be low. Verify its activity using a positive control inhibitor with a known IC50.
-
Buffer Conditions: The pH and composition of your assay buffer can significantly impact enzyme activity. Ensure you are using the recommended buffer conditions for AKR1C3.
-
Inhibitor Incubation Time: Pre-incubating the enzyme with the inhibitor before adding the substrate can sometimes be necessary to allow for binding to occur.
Q: My Western blots for AKR1C3 are showing inconsistent bands or high background. How can I improve my results?
A: Western blotting for AKR1C3 can be optimized with the following steps:
-
Antibody Specificity: Use a well-validated primary antibody specific for AKR1C3. Check the manufacturer's datasheet for recommended dilutions and validation data.
-
Lysis Buffer: Use a lysis buffer that efficiently extracts cytosolic proteins like AKR1C3.
-
Blocking: Optimize your blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and incubation time to reduce non-specific antibody binding.
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Washing Steps: Ensure thorough washing steps between antibody incubations to remove unbound antibodies and reduce background.
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Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading variations.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | AKR1C3 | 0.069 | High selectivity over AKR1C2 (1500-fold) | [4] |
| Flufenamic acid | AKR1C3/COX | 0.051 (AKR1C3) | Non-selective | [2] |
| Indomethacin | AKR1C3/COX | - | Non-selective | [5] |
Experimental Protocols
General Protocol for Cell-Based Proliferation Assay (e.g., CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 48, 72 hours).
-
Assay: Add CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for Western Blotting of AKR1C3
-
Cell Lysis: Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against AKR1C3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control.
General Protocol for In Vitro AKR1C3 Enzyme Activity Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and recombinant human AKR1C3 enzyme.
-
Inhibitor Addition: Add various concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Initiate the reaction by adding the substrate (e.g., S-tetralol).
-
Kinetic Measurement: Immediately measure the decrease in NADPH fluorescence or absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: AKR1C3 signaling pathways and the inhibitory action of this compound.
Caption: A typical experimental workflow for a cell-based viability assay.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Aldo-keto Reductase 1C3/AKR1C3 Antibody MAB7678: R&D Systems [rndsystems.com]
- 5. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Akr1c3-IN-8 In Vivo Efficacy
Welcome to the technical support center for improving the in vivo efficacy of Akr1c3-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme. AKR1C3 is a key enzyme in the biosynthesis of androgens and is also involved in the metabolism of prostaglandins.[1][2][3][4] By inhibiting AKR1C3, this compound can disrupt androgen signaling pathways that are crucial for the proliferation of certain cancer cells, such as in castration-resistant prostate cancer (CRPC).[1][5] The enzyme is also implicated in the progression of other malignancies, including breast cancer and acute myeloid leukemia.[2][3]
Q2: What are the known challenges with using this compound in vivo?
A key challenge with this compound is its poor aqueous solubility, a characteristic of its hydroxytriazole scaffold.[1] This can lead to difficulties in formulation for in vivo administration and may result in low bioavailability, potentially limiting its therapeutic efficacy. Researchers should anticipate the need for specialized formulation strategies to overcome this limitation.
Q3: Are there any known toxicity concerns with AKR1C3 inhibitors?
Q4: What are relevant biomarkers to assess the in vivo activity of this compound?
Assessing the in vivo activity of this compound can be achieved by monitoring both the target enzyme and downstream signaling molecules. Key biomarkers include:
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AKR1C3 Expression: Measuring the expression levels of AKR1C3 in tumor tissue can help in selecting appropriate animal models and potentially in stratifying patient populations in future clinical trials.[5][6][7][8]
-
Downstream Metabolites: Quantification of AKR1C3-dependent metabolites such as 11β-prostaglandin F2α (11β-PGF2α) or testosterone in plasma or tumor tissue can serve as a direct indicator of target engagement.[9]
-
Pharmacodynamic Markers: In prostate cancer models, a decrease in prostate-specific antigen (PSA) levels can be a valuable pharmacodynamic marker of efficacy.[9]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound and similar poorly soluble small molecule inhibitors.
| Problem | Potential Cause | Suggested Solution |
| Poor in vivo efficacy despite good in vitro potency. | Low Bioavailability: Due to poor solubility, the compound may not be adequately absorbed into the systemic circulation. | 1. Formulation Optimization: Employ solubilization techniques such as using co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80, Cremophor EL), or complexing agents (e.g., cyclodextrins). A common vehicle for poorly soluble compounds is a mixture of DMSO and corn oil. 2. Prodrug Strategy: Consider synthesizing a more soluble prodrug of this compound that is converted to the active compound in vivo. A methyl ester prodrug approach has been successful for a similar AKR1C3 inhibitor.[10][11] 3. Alternative Administration Route: Explore different routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, which can bypass initial absorption barriers. |
| High variability in experimental results between animals. | Inconsistent Formulation: The compound may be precipitating out of the vehicle, leading to inconsistent dosing. Variable Drug Metabolism: Differences in individual animal metabolism can affect drug exposure. | 1. Ensure Homogeneous Formulation: Vigorously vortex and/or sonicate the formulation before each administration to ensure a uniform suspension. Prepare fresh formulations regularly. 2. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the variability in drug exposure between animals and to optimize the dosing regimen. |
| Observed toxicity in animal models. | Off-target Effects: The inhibitor may be affecting other enzymes or pathways. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Selectivity Profiling: Test the inhibitor against other closely related AKR isoforms (AKR1C1, AKR1C2, AKR1D1) to assess its selectivity. 2. Dose-Response Studies: Perform dose-escalation studies to identify the maximum tolerated dose (MTD). 3. Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related toxicity. |
| Difficulty in assessing target engagement in vivo. | Lack of sensitive biomarkers or assays. | 1. Develop and Validate Biomarker Assays: Establish robust methods for measuring AKR1C3 expression and the levels of its downstream metabolites (e.g., 11β-PGF2α, testosterone) in relevant biological matrices.[9] 2. Ex Vivo Analysis: Collect tumor tissue at the end of the study to analyze target modulation via techniques like Western blotting or immunohistochemistry for AKR1C3 protein levels. |
Experimental Protocols
Below are detailed methodologies for key experiments. These are general protocols that should be optimized for your specific experimental setup and animal model.
In Vivo Formulation Protocol for Poorly Soluble Inhibitors
This protocol is a general guideline for formulating a poorly soluble compound like this compound for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex until a clear solution is obtained.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline in a desired ratio (e.g., 40% PEG400, 5% Tween 80, 55% saline). The final DMSO concentration in the formulation should ideally be below 10% to minimize toxicity.
-
Slowly add the drug-DMSO solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If necessary, sonicate briefly in a water bath to ensure a homogeneous suspension.
-
Prepare the formulation fresh on the day of dosing.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line with high AKR1C3 expression (e.g., 22Rv1 for prostate cancer)[10][11]
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest the cells and resuspend them in a mixture of media and Matrigel (1:1 ratio). Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the treatment as per the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and blood for biomarker analysis.
Biomarker Analysis Protocol (ELISA for 11β-PGF2α)
This protocol outlines the measurement of a downstream metabolite of AKR1C3 activity.
Materials:
-
Plasma or tumor homogenate samples
-
11β-PGF2α ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Sample Preparation: Prepare plasma from collected blood samples or create tumor homogenates according to standard protocols.
-
ELISA Assay: Follow the manufacturer's instructions for the 11β-PGF2α ELISA kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of 11β-PGF2α in the samples based on the standard curve. Compare the levels between treatment groups to assess target engagement.
Visualizations
Signaling Pathways
Caption: AKR1C3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.
References
- 1. New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxytriazole derivatives as potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors discovered by bioisosteric scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Frontiers | AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 [frontiersin.org]
- 10. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Akr1C3-IN-8 Technical Support Center: Stability, Storage, and Troubleshooting
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Akr1C3-IN-8. Additionally, it offers troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is typically shipped at room temperature and is stable for the duration of shipping and normal handling. Upon receipt, it is recommended to store the compound as a powder at -20°C for long-term stability, which can be for up to 3 years.[1]
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM.
Q3: How should I prepare and store stock solutions of this compound?
A: To prepare a stock solution, we recommend dissolving the compound directly in fresh, anhydrous DMSO to your desired concentration. To minimize contamination and degradation from moisture, use a fresh stock of DMSO. Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage of stock solutions, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C can be used for up to one month.[3]
Q4: Can I store my this compound stock solution at room temperature?
A: It is not recommended to store DMSO stock solutions of small molecules at room temperature for extended periods. A study on the stability of various compounds in DMSO at room temperature showed that after one year, a significant number of compounds had degraded.[4]
Q5: What precautions should I take when using this compound in cell-based assays?
A: When diluting your DMSO stock solution into an aqueous cell culture medium, ensure that the final concentration of DMSO is low, typically less than 0.5%, to avoid cytotoxicity.[2] It is also advisable to make intermediate dilutions in DMSO before the final dilution in your aqueous buffer to prevent precipitation of the compound.
Data Summary
Quantitative Data on Storage and Solubility
| Parameter | This compound | General Recommendations for Similar Inhibitors (e.g., AKR1C3-IN-4) |
| Form | Powder | Powder & In Solvent |
| Shipping Condition | Room Temperature | Room Temperature |
| Long-Term Storage (Powder) | -20°C | -20°C for up to 3 years[1] |
| Solvent | DMSO | DMSO |
| Solubility | 10 mM | Varies by compound |
| Stock Solution Storage (Long-Term) | Not Specified; -80°C recommended | -80°C for up to 6 months[3] |
| Stock Solution Storage (Short-Term) | Not Specified; -20°C recommended | -20°C for up to 1 month[3] |
Experimental Protocols
Protocol for Assessing Compound Stability in Solution
While specific stability data for this compound is not publicly available, researchers can assess its stability under their specific experimental conditions using the following general protocol. This protocol is based on guidelines for stability testing of new drug substances.
Objective: To determine the stability of this compound in a specific solvent and at a specific temperature over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents for analysis
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Temperature-controlled storage units (e.g., incubators, freezers)
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a precise concentration (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into multiple small, tightly sealed vials to avoid evaporation and contamination.
-
Initial Analysis (Time Zero): Immediately analyze one of the freshly prepared aliquots using a validated stability-indicating HPLC method. This will serve as your baseline (T=0) measurement. The method should be able to separate the parent compound from potential degradants.
-
Incubate Samples: Place the remaining aliquots at the desired storage temperatures (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.
-
Sample Analysis: Analyze the samples using the same HPLC method as the initial analysis.
-
Data Evaluation: Compare the peak area of the this compound in the stored samples to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation. Calculate the percentage of the compound remaining at each time point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve | 1. Incorrect solvent.2. Solvent is not fresh (e.g., DMSO has absorbed moisture).3. Compound has precipitated out of solution. | 1. Confirm that DMSO is the recommended solvent.2. Use a fresh, anhydrous stock of DMSO.3. Gently warm the solution (up to 50°C) and vortex or sonicate to aid dissolution.[1] |
| Precipitation in aqueous media | 1. The compound has low aqueous solubility.2. The concentration of the compound is too high in the final aqueous solution.3. The final DMSO concentration is too low to maintain solubility. | 1. Make serial dilutions in DMSO first before adding to the aqueous medium.2. Lower the final concentration of the compound in your assay.3. Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to cells (typically <0.5%).[2] |
| Loss of biological activity | 1. Compound has degraded due to improper storage.2. Repeated freeze-thaw cycles of the stock solution.3. The compound is not stable under the experimental conditions (e.g., light exposure, pH of the medium). | 1. Ensure the compound and stock solutions are stored at the recommended temperatures.2. Always aliquot stock solutions into single-use volumes.[2]3. Perform a stability test under your specific experimental conditions (see protocol above). Protect from light if the compound is light-sensitive. |
| Inconsistent experimental results | 1. Inaccurate initial concentration of the stock solution.2. Degradation of the compound over the course of the experiment.3. Variability in pipetting or dilutions. | 1. Carefully prepare the stock solution and confirm the concentration if possible.2. Prepare fresh dilutions from a properly stored stock solution for each experiment.3. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for experiments with this compound.
References
Technical Support Center: Troubleshooting Off-Target Effects of Akr1C3 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with Akr1C3 inhibitors. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Akr1C3 inhibitors?
A1: Akr1C3 (Aldo-Keto Reductase Family 1 Member C3) is an enzyme involved in the metabolism of steroids and prostaglandins.[1][2][3] It plays a significant role in the biosynthesis of potent androgens like testosterone and 5α-dihydrotestosterone (DHT), and also in the conversion of prostaglandin D2 (PGD2) to 11β-PGF2α.[4][5][6] Akr1C3 inhibitors are designed to block the catalytic activity of this enzyme, thereby modulating hormone and prostaglandin signaling pathways.[7][8] This inhibition is of therapeutic interest in various diseases, particularly in castration-resistant prostate cancer (CRPC) and certain types of breast cancer.[3][7][8]
Q2: My experimental results with an Akr1C3 inhibitor are inconsistent with the known function of Akr1C3. What could be the cause?
A2: Inconsistent results may arise from off-target effects of the inhibitor.[9][10] Small molecule inhibitors can sometimes interact with unintended proteins, leading to unexpected biological responses.[9][11][12] For Akr1C3 inhibitors, a primary concern is the lack of selectivity against other highly homologous AKR1C isoforms, such as AKR1C1 and AKR1C2.[7][13] Additionally, some inhibitors may interact with entirely different classes of proteins, such as cyclooxygenase (COX) enzymes.[4][8]
Q3: What are the most common off-targets for Akr1C3 inhibitors?
A3: The most documented off-targets for Akr1C3 inhibitors are other members of the AKR1C subfamily (AKR1C1, AKR1C2, and AKR1C4) due to their high sequence and structural similarity.[2][4][7][13] Some non-steroidal anti-inflammatory drug (NSAID)-based Akr1C3 inhibitors also retain activity against COX-1 and COX-2.[4][8] It is crucial to assess the selectivity profile of the specific inhibitor being used.
Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
A4: A multi-faceted approach is recommended. Key strategies include:
-
Using a structurally distinct inhibitor: If a different Akr1C3 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Performing a washout experiment: If the inhibitor's effect is reversible upon its removal, it suggests a specific binding interaction, though not necessarily on-target.[9]
-
Genetic knockdown or knockout of Akr1C3: The most definitive method is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Akr1C3 expression. If the inhibitor no longer produces the phenotype in the Akr1C3-deficient cells, the effect is on-target.[10]
-
Rescue experiments: Overexpressing a resistant mutant of Akr1C3 that does not bind the inhibitor should rescue the phenotype if the effect is on-target.
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects
This guide provides a systematic workflow to determine if your experimental observations are due to off-target effects of your Akr1C3 inhibitor.
Experimental Workflow:
Caption: Workflow for troubleshooting off-target effects.
Detailed Methodologies:
-
Dose-Response Analysis:
-
Objective: To confirm the potency of the inhibitor and ensure the working concentration is appropriate.
-
Protocol:
-
Prepare a serial dilution of the Akr1C3 inhibitor.
-
Treat cells with the different concentrations for a defined period.
-
Measure the desired biological endpoint (e.g., cell viability, protein expression).
-
Plot the response against the inhibitor concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Compare the experimental IC50 with published values for Akr1C3 inhibition. A significant discrepancy may suggest off-target effects.
-
-
-
Use of a Structurally Distinct Inhibitor:
-
Objective: To differentiate between on-target and compound-specific off-target effects.
-
Protocol:
-
Select a second Akr1C3 inhibitor with a different chemical scaffold.
-
Treat cells with this second inhibitor at an equipotent concentration to the first inhibitor.
-
Assess if the same biological phenotype is observed. If both inhibitors elicit the same response, it strengthens the evidence for an on-target effect.
-
-
-
Akr1C3 Knockdown/Knockout:
-
Objective: To definitively link the inhibitor's effect to Akr1C3.
-
Protocol:
-
Design and validate siRNA, shRNA, or CRISPR guide RNAs targeting Akr1C3.
-
Transfect or transduce the cells to reduce or eliminate Akr1C3 expression.
-
Confirm Akr1C3 knockdown/knockout by qPCR or Western blot.
-
Treat both control and Akr1C3-deficient cells with the inhibitor.
-
If the inhibitor's effect is absent or significantly reduced in the Akr1C3-deficient cells, the phenotype is on-target.
-
-
Guide 2: Characterizing Off-Target Interactions
If off-target effects are suspected, the following approaches can help identify the unintended target(s).
Experimental Approaches:
-
Kinase Profiling: Many small molecule inhibitors have off-target effects on kinases.[9] Commercially available kinase profiling services can screen the inhibitor against a large panel of kinases to identify unintended interactions.
-
Proteome-wide Profiling: Techniques such as chemical proteomics can identify the direct binding partners of a compound in a complex biological sample.
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of the inhibitor and known protein binding pockets.[12]
Quantitative Data Summary
The following table provides representative IC50 values for different Akr1C3 inhibitors against Akr1C3 and common off-targets to illustrate the concept of selectivity. Note: "Akr1C3-IN-8" is a placeholder; data for known Akr1C3 inhibitors are used for illustration.
| Inhibitor | Akr1C3 IC50 (nM) | Akr1C2 IC50 (nM) | Selectivity (Akr1C2/Akr1C3) | Reference |
| Flufenamic acid | 8630 | - | Non-selective | [4] |
| Compound 1o | 38 | >1000 | >28 | [7] |
| 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl) Benzoic Acid | 6.1 | - | High | [4] |
| Indomethacin | ~7000 | - | Selective over AKR1C2 | [14] |
Signaling Pathway and Logical Relationships
Akr1C3 Signaling Pathways:
The following diagram illustrates the central role of Akr1C3 in androgen and prostaglandin signaling pathways.
Caption: Akr1C3's role in androgen and prostaglandin pathways.
Decision-Making Flowchart for Unexpected Results:
This flowchart provides a logical path for troubleshooting unexpected experimental outcomes.
Caption: Decision-making flowchart for unexpected results.
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor bioavailability of Akr1C3-IN-8
Welcome to the technical support center for AKR1C3-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of this potent and selective AKR1C3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective small molecule inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. The primary concern with this compound is its poor oral bioavailability, which can lead to low systemic exposure and limit its therapeutic efficacy in preclinical in vivo models. This is primarily attributed to its low aqueous solubility.
Q2: What are the common reasons for the poor bioavailability of compounds like this compound?
A2: The poor bioavailability of many research compounds, including this compound, often stems from one or more of the following factors:
-
Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low permeability: The compound cannot efficiently cross the intestinal membrane to enter systemic circulation.
-
First-pass metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.[1]
For this compound, low aqueous solubility is the primary limiting factor.
Q3: What general strategies can be employed to improve the bioavailability of poorly soluble drugs?
A3: Several formulation and chemical modification strategies can be used to enhance the bioavailability of poorly soluble drugs.[2] These include:
-
Physical Modifications:
-
Chemical Modifications:
-
Formulation Approaches:
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in pharmacokinetic (PK) studies.
This is a common manifestation of poor bioavailability. The following troubleshooting steps and alternative approaches can be considered.
These strategies aim to improve the dissolution rate and solubility of this compound in the gastrointestinal tract.
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvent System | Increase solubility by reducing the polarity of the aqueous environment.[1] | Simple to prepare for preclinical studies. | Potential for drug precipitation upon dilution in GI fluids. Toxicity of some organic solvents. |
| Nanosuspension | Increase surface area by reducing particle size to the sub-micron range, enhancing dissolution velocity.[3] | Significant improvement in dissolution rate. Applicable to many poorly soluble compounds. | Requires specialized equipment (e.g., high-pressure homogenizer, microfluidizer). |
| Solid Dispersion | Disperse the drug in an amorphous form within a hydrophilic polymer matrix to improve wettability and dissolution.[3] | Can significantly increase solubility and dissolution. | Can be physically unstable (recrystallization). Requires careful polymer selection. |
| Cyclodextrin Complexation | Form an inclusion complex where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.[3] | Increases aqueous solubility and can protect the drug from degradation. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
A highly effective approach for certain functional groups is to transiently modify the molecule into a more soluble or permeable form. For carboxylic acid-containing inhibitors like many AKR1C3 inhibitors, a methyl ester prodrug is a viable option.[6][7][8]
| Strategy | Principle | Advantages | Disadvantages |
| Methyl Ester Prodrug | Mask the polar carboxylic acid group with a less polar methyl ester. The ester is cleaved by endogenous esterases in vivo to release the active parent drug.[6] | Improved permeability and potentially solubility. Increased systemic exposure of the active drug.[7][8] | Requires chemical synthesis. The rate of conversion to the active drug can vary. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate for in vivo studies.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Purified water
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188) in purified water.
-
Stir the mixture at high speed for 30 minutes to ensure adequate wetting.
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize for a set number of cycles (e.g., 10-20 cycles) at a specific pressure (e.g., 1500 bar).
-
Analyze the resulting nanosuspension for particle size distribution (e.g., using dynamic light scattering) and physical stability. The target is a mean particle size below 200 nm with a narrow polydispersity index.
-
The resulting nanosuspension can be used directly for oral gavage in animal studies.
Protocol 2: Synthesis and Evaluation of an this compound Methyl Ester Prodrug
Objective: To synthesize a methyl ester prodrug of this compound to improve its pharmacokinetic profile.
Part A: Synthesis
-
Dissolve this compound (assuming it has a carboxylic acid moiety) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Purify the resulting methyl ester prodrug using column chromatography.
-
Confirm the structure and purity of the prodrug by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: In Vitro Conversion Study
-
Incubate the prodrug in mouse or human plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction and precipitate proteins (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the active drug (this compound). This will confirm that endogenous esterases can convert the prodrug.
Part C: In Vivo Pharmacokinetic Study
-
Administer the prodrug and the parent drug (in a suitable vehicle) to two separate groups of animals (e.g., mice) at equimolar doses.
-
Collect blood samples at predetermined time points.
-
Process the blood to plasma and analyze the concentrations of both the prodrug and the active drug using a validated LC-MS/MS method.
-
Compare the pharmacokinetic parameters (e.g., Cmax, AUC) of the active drug between the two groups. An increase in systemic exposure (AUC) for the group that received the prodrug indicates a successful bioavailability enhancement.[6][7][8]
Visualizations
Signaling Pathways Involving AKR1C3
AKR1C3 plays a crucial role in two key signaling pathways: androgen synthesis and prostaglandin metabolism. Its inhibition by this compound is intended to modulate these pathways.
Caption: AKR1C3 inhibition by this compound blocks potent androgen production and pro-proliferative prostaglandin synthesis.
Experimental Workflow for Bioavailability Enhancement
This workflow outlines the logical steps a researcher would take to address the poor bioavailability of this compound.
Caption: A logical workflow for diagnosing and solving the poor bioavailability of this compound.
References
- 1. course.cutm.ac.in [course.cutm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing AKR1C3 Inhibitor Dosage for Cancer Cell Line Studies
Introduction
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). Due to the limited publicly available information on a specific compound designated "Akr1c3-IN-8," this guide offers a generalized framework for determining the optimal dosage of any AKR1C3 inhibitor for various cancer cell lines. The principles and protocols outlined here are based on established methodologies for small molecule inhibitors and the extensive research available on the role and inhibition of AKR1C3 in cancer.
Frequently Asked Questions (FAQs)
Q1: What is AKR1C3 and why is it a target in cancer research?
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a key enzyme involved in the biosynthesis of potent androgens and estrogens, as well as the metabolism of prostaglandins.[1][2][3] Elevated levels of AKR1C3 are observed in various cancers, including prostate, breast, and lung cancer, where it contributes to tumor growth, proliferation, and resistance to therapies.[1][2][4][5] By catalyzing the production of active hormones that stimulate cancer cell growth and signaling pathways that promote survival, AKR1C3 has emerged as a critical therapeutic target.[1][3][6]
Q2: How does inhibiting AKR1C3 affect cancer cells?
Inhibiting AKR1C3 can block the production of potent androgens and estrogens within the tumor, thereby reducing the activation of hormone receptors that drive cancer cell proliferation.[3][6] Additionally, AKR1C3 inhibition can alter prostaglandin signaling, leading to the production of anti-proliferative and pro-apoptotic prostaglandins.[2][3][7] This can suppress tumor growth and re-sensitize cancer cells to chemotherapy.[1][8]
Q3: What are the typical effective concentrations for AKR1C3 inhibitors?
The effective concentration of an AKR1C3 inhibitor, typically represented by its half-maximal inhibitory concentration (IC50), can vary significantly depending on the specific compound, the cancer cell line being tested, and the assay conditions. As shown in the table below, reported IC50 values for various AKR1C3 inhibitors range from the nanomolar to the micromolar range.
Quantitative Data Summary
The following table summarizes the IC50 values of several known AKR1C3 inhibitors against the purified enzyme and in different cancer cell lines. This data can serve as a reference for establishing an initial dose range for your experiments.
| Inhibitor Name/Class | Target/Cell Line | IC50 Value | Reference |
| Flufenamic acid | AKR1C3 Enzyme | 8.63 µM | [2] |
| Mefenamic acid | AKR1C3 Enzyme | 0.3 µM | [2] |
| Meclofenamic acid | AKR1C3 Enzyme | 0.7 µM | [2] |
| 3-((4-Nitronaphthalen-1-yl) Amino) benzoic Acid 1 | AKR1C3 Enzyme | 0.086 µM | [2] |
| S07-2008 | AKR1C3 Enzyme | 0.13 µM | [1] |
| S19-1035 | AKR1C3 Enzyme | 3.04 nM | [8] |
| Bile acid fused tetrazole | AKR1C3 Enzyme | ~7 µM | [9] |
| S07-2010 | A549/DDP Cells | 5.51 µM (cytotoxicity) | [1] |
| S07-2010 | MCF-7/DOX Cells | 127.5 µM (cytotoxicity) | [1] |
Troubleshooting Guide
This section addresses common issues encountered when determining the optimal dosage of an AKR1C3 inhibitor.
Issue 1: No observable effect on cancer cell viability or proliferation.
-
Possible Cause 1: Insufficient Dosage.
-
Solution: The concentration of the inhibitor may be too low. Consult the literature for typical IC50 values of similar compounds (see table above) and perform a dose-response experiment with a wider range of concentrations, including higher doses.
-
-
Possible Cause 2: Low AKR1C3 expression in the cell line.
-
Solution: Verify the expression level of AKR1C3 in your chosen cancer cell line using techniques like Western Blot or qPCR. Cell lines with low or no AKR1C3 expression are unlikely to respond to a selective inhibitor.
-
-
Possible Cause 3: Poor compound stability or solubility.
-
Solution: Ensure the inhibitor is properly dissolved and stable in your cell culture medium. Test the solubility at the desired concentrations and consider using a different solvent or formulation if precipitation is observed.
-
-
Possible Cause 4: Rapid metabolism of the inhibitor.
-
Solution: Cancer cells may metabolize the compound, reducing its effective concentration over time. Consider a shorter incubation time or repeated dosing to maintain an effective concentration.
-
Issue 2: High levels of cell death even at low concentrations.
-
Possible Cause 1: Off-target toxicity.
-
Solution: The inhibitor may be affecting other essential cellular targets. Review the literature for any known off-target effects. If none are reported, consider performing a screen to identify potential off-targets. It is also crucial to test the inhibitor on a non-cancerous cell line or a cancer cell line with no AKR1C3 expression to assess general cytotoxicity.
-
-
Possible Cause 2: Hypersensitivity of the cell line.
-
Solution: Some cell lines may be particularly sensitive to the inhibitor. Perform a more granular dose-response curve with very low starting concentrations to identify a non-toxic working range.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure cells are in the logarithmic growth phase when starting the experiment.
-
-
Possible Cause 2: Inaccurate inhibitor concentration.
-
Solution: Prepare fresh stock solutions of the inhibitor regularly and verify the concentration. Ensure accurate pipetting and serial dilutions.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
-
Experimental Protocols
Protocol 1: Determining the IC50 of an AKR1C3 Inhibitor using an MTT Assay
This protocol outlines the steps to determine the concentration of an AKR1C3 inhibitor that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AKR1C3 inhibitor
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the AKR1C3 inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a duration relevant to the inhibitor's mechanism and cell doubling time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing Akr1C3-IN-8 efficacy to other AKR1C3 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase 1C3 (AKR1C3) has emerged as a significant therapeutic target in a range of pathologies, most notably in castration-resistant prostate cancer (CRPC) and certain leukemias.[1][2] This enzyme plays a crucial role in the biosynthesis of potent androgens and in prostaglandin metabolism, pathways that are often dysregulated in cancer, leading to cell proliferation and therapeutic resistance.[1][2][3] The development of potent and selective AKR1C3 inhibitors is therefore a key area of research.
While specific data for a compound designated "Akr1C3-IN-8" is not available in the current public literature, this guide provides a comparative overview of the efficacy of several well-characterized AKR1C3 inhibitors. The data presented here is intended to serve as a benchmark for evaluating novel inhibitory compounds.
Quantitative Comparison of AKR1C3 Inhibitor Potency and Selectivity
The efficacy of an AKR1C3 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity over other closely related AKR1C isoforms, such as AKR1C1 and AKR1C2.[1][4] High selectivity is critical, as the inhibition of other isoforms can lead to undesirable off-target effects.[1] The following table summarizes the in vitro efficacy of several known AKR1C3 inhibitors.
| Inhibitor | Chemical Class | AKR1C3 IC50 (nM) | Selectivity (Fold vs. AKR1C2) | Reference |
| Indomethacin | NSAID (Indole Acetic Acid) | 100 | >300 | [5] |
| 2'-des-methyl-indomethacin | Indomethacin Analogue | 960 | 100 | [6] |
| Flufenamic Acid | NSAID (N-phenylanthranilate) | 8630 | Non-selective | [7] |
| Compound 1o | N-phenyl-aminobenzoate | 38 | 28 | [4] |
| Compound 1q | N-phenyl-aminobenzoate | - | 29 | [4] |
| 2'-Hydroxyflavone | Flavonoid | 300 | 20 (vs. AKR1C1) | [7] |
| Baccharin | Natural Product | 100 | 510 | [7] |
| PTUPB | Pyrazolyl-benzenesulfonamide | - | Surpasses Indomethacin | [8] |
| ASP9521 | N-phenylsulfonyl indole | 110 | >100 (vs. 17βHSD3) | [1] |
| SN33638 | N-phenylsulfonyl-piperidine | 13 | - | [1] |
| Compound 27 (S19-1035) | Novel Inhibitor Class | 3.04 | >3289 | [9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. A "-" indicates that specific data was not available in the cited sources.
Experimental Protocols
The following outlines a general methodology for determining the in vitro efficacy of AKR1C3 inhibitors, based on common practices cited in the literature.
In Vitro Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant AKR1C3.
1. Reagents and Materials:
- Purified recombinant human AKR1C3, AKR1C1, and AKR1C2 enzymes.
- NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced).
- Substrate: S-tetralol or 9,10-phenanthrenequinone (PQ).
- Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
- 96-well microplates.
- Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm.
2. Assay Procedure:
- A reaction mixture is prepared in the assay buffer containing the AKR1C3 enzyme, NADPH, and the test inhibitor at various concentrations.
- The reaction is initiated by the addition of the substrate (e.g., S-tetralol).
- The rate of NADPH consumption is monitored by measuring the decrease in absorbance or fluorescence at 340 nm over time.
- The initial reaction velocity is calculated for each inhibitor concentration.
- The percent inhibition is calculated relative to a control reaction without the inhibitor.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3. Selectivity Profiling:
- The same assay is performed using purified AKR1C1 and AKR1C2 enzymes to determine the IC50 values for these isoforms.
- Selectivity is calculated as the ratio of the IC50 for the off-target isoform (e.g., AKR1C2) to the IC50 for AKR1C3.
Signaling Pathways and Experimental Workflows
AKR1C3 Signaling Pathways
AKR1C3 is involved in two major signaling pathways that contribute to cancer progression: androgen biosynthesis and prostaglandin metabolism.
Caption: AKR1C3's dual role in androgen and prostaglandin pathways.
Experimental Workflow for AKR1C3 Inhibitor Evaluation
The evaluation of a potential AKR1C3 inhibitor typically follows a structured workflow from initial screening to in vivo validation.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 8. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Akr1C3-IN-8 and Indomethacin for AKR1C3 Inhibition
For researchers navigating the landscape of aldo-keto reductase 1C3 (AKR1C3) inhibition, the choice of a chemical probe is critical. This guide provides a detailed, data-driven comparison between the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin and the potent, selective inhibitor, Akr1C3-IN-8 (also known as compound 5), to inform experimental design and drug development efforts.
Indomethacin, while a potent inhibitor of AKR1C3, is hampered by its significant off-target effects, primarily the inhibition of cyclooxygenase (COX) enzymes. This lack of selectivity can confound experimental results and limits its therapeutic potential as a specific AKR1C3-targeted agent. In contrast, this compound represents a newer generation of inhibitors designed for high potency and selectivity, offering a more precise tool to probe AKR1C3 function.
Performance Data: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and indomethacin, highlighting the critical differences in their inhibitory profiles.
| Parameter | This compound (Compound 5) | Indomethacin | References |
| AKR1C3 IC₅₀ | 69 nM | ~100 nM | [1][2] |
| AKR1C2 IC₅₀ | >100,000 nM | >30,000 nM | [1][2] |
| Selectivity (AKR1C2/AKR1C3) | >1500-fold | >300-fold | [1][2] |
| COX-1 IC₅₀ | Not reported, expected to be inactive | ~15 nM | [3] |
| COX-2 IC₅₀ | Not reported, expected to be inactive | ~267 nM | [3] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower value indicates greater potency. Selectivity is calculated as the ratio of IC₅₀ for the off-target enzyme (AKR1C2) to the target enzyme (AKR1C3).
The data clearly illustrates that while both compounds are potent inhibitors of AKR1C3, this compound demonstrates significantly higher selectivity over the closely related AKR1C2 isoform.[1] Crucially, indomethacin is a potent inhibitor of both COX-1 and COX-2, the primary mechanism behind its anti-inflammatory effects and also its associated side effects, such as gastrointestinal toxicity.[3] Newer generation inhibitors like this compound are designed to avoid this COX activity, making them superior tools for studying the specific roles of AKR1C3.
Signaling Pathways and Experimental Workflow
To understand the context of AKR1C3 inhibition, it is essential to visualize its role in key biological pathways. AKR1C3 is a critical enzyme in both androgen biosynthesis and prostaglandin metabolism.
Caption: Role of AKR1C3 in Androgen and Prostaglandin Pathways.
The inhibition of AKR1C3 is typically evaluated using a standardized enzymatic assay. The general workflow for such an experiment is outlined below.
Caption: General workflow for an in vitro AKR1C3 inhibition assay.
Experimental Protocols
A detailed protocol for a typical in vitro AKR1C3 enzyme inhibition assay is provided below. This method is based on commonly used protocols in the literature.[4][5]
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound or indomethacin) for AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
S-tetralol (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the substrate, S-tetralol, in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds (this compound and indomethacin) in DMSO.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer.
-
A solution of recombinant AKR1C3 enzyme.
-
The desired concentration of the test compound (or DMSO for control wells).
-
NADPH solution.
-
-
The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the S-tetralol substrate to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. Readings should be taken at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Conclusion
For researchers aiming to specifically investigate the function and therapeutic potential of AKR1C3, This compound is a demonstrably superior tool compared to indomethacin. Its high potency, combined with exceptional selectivity against the closely related AKR1C2 isoform and a lack of confounding COX activity, allows for more precise and interpretable experimental outcomes. While indomethacin can still serve as a useful reference compound, its off-target effects must be carefully considered and controlled for in any experimental design. The adoption of highly selective inhibitors like this compound is a critical step forward in elucidating the specific roles of AKR1C3 in cancer and other diseases.
References
- 1. iris.unito.it [iris.unito.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
validating the selectivity of Akr1C3-IN-8 for AKR1C3 over other isoforms
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a significant therapeutic target in various diseases, most notably in castration-resistant prostate cancer and certain types of leukemia.[1][2] Its role in androgen biosynthesis and prostaglandin metabolism makes it a key driver of cancer cell proliferation and survival.[3][4] However, the high degree of sequence homology (over 86%) between AKR1C3 and its isoforms (AKR1C1, AKR1C2, and AKR1C4) presents a significant challenge in developing selective inhibitors.[3][5] Inhibition of other isoforms, particularly AKR1C1 and AKR1C2 which are involved in the breakdown of 5α-dihydrotestosterone, is often undesirable.[1][6] This guide provides an objective comparison of the selectivity of various AKR1C3 inhibitors, supported by experimental data and detailed methodologies.
Understanding AKR1C3 and its Isoforms
The AKR1C family consists of four highly homologous enzymes with distinct but sometimes overlapping substrate specificities.[5] While AKR1C3 is primarily involved in the synthesis of potent androgens like testosterone and the production of prostaglandin F2α (PGF2α), the other isoforms have different primary roles.[3][4][7] The development of isoform-specific inhibitors is crucial to minimize off-target effects and maximize therapeutic efficacy.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of an inhibitor is typically quantified by comparing its inhibitory potency (e.g., IC50 or Ki values) against the target enzyme (AKR1C3) versus other isoforms. A higher ratio of IC50 for an isoform compared to AKR1C3 indicates greater selectivity. The following table summarizes the selectivity profiles of several representative AKR1C3 inhibitors.
| Inhibitor | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) | Reference Compound |
| Baccharin | 105 | >53,550 | 510-fold | Natural Product |
| Compound 1o | 38 | 1,064 | 28-fold | N-phenylanthranilate |
| Compound 47 | 90 | 48,600 | 540-fold | Indomethacin Analogue |
| KV49g | 70 | >200,000 | >2800-fold | Baccharin Analogue |
| Indomethacin | 320 | 114,000 | 356-fold | NSAID |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of inhibitor selectivity against AKR1C isoforms is a critical step in drug discovery. A commonly employed method is a fluorescence-based enzyme activity assay.
Principle: The enzymatic activity of AKR1C isoforms is monitored by measuring the change in fluorescence of the cofactor NADPH. In the presence of a substrate, the enzyme catalyzes its reduction, leading to the oxidation of NADPH to NADP+, which results in a decrease in fluorescence. An inhibitor will slow down this reaction, and the extent of inhibition can be quantified.
Detailed Protocol:
-
Recombinant Enzyme Preparation: Human recombinant AKR1C1, AKR1C2, AKR1C3, and AKR1C4 are expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) is prepared.
-
Reaction Mixture: The reaction mixture in a 96-well plate typically contains:
-
Recombinant AKR1C enzyme
-
NADPH (e.g., 40 µM)
-
Substrate (e.g., S-(+)-1,2,3,4-tetrahydro-1-naphthol or "S-tetralol")[8]
-
Varying concentrations of the inhibitor compound.
-
-
Incubation: The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The decrease in NADPH fluorescence is monitored over time using a plate reader with excitation and emission wavelengths of approximately 340 nm and 460 nm, respectively.[8]
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence decay curve. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Selectivity Calculation: The selectivity is determined by calculating the ratio of the IC50 value for the other isoforms (e.g., AKR1C2) to the IC50 value for AKR1C3.[9][10]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: AKR1C3 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for AKR1C3 Inhibitor Selectivity.
Conclusion
The development of highly selective AKR1C3 inhibitors is a promising strategy for the treatment of various cancers and other diseases. As demonstrated by the data presented, significant progress has been made in identifying compounds with high selectivity for AKR1C3 over its other isoforms. The use of robust and standardized experimental protocols is essential for accurately determining inhibitor selectivity and guiding further drug development efforts. The continued exploration of diverse chemical scaffolds will likely lead to the discovery of even more potent and selective AKR1C3 inhibitors with improved therapeutic profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of functional and expression homology between human and mouse aldo-keto reductase 1C enzymes: implications for modelling human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-keto Reductase 1C3 (AKR1C3) is Expressed in Differentiated Human Epidermis, Affects Keratinocyte Differentiation and is Upregulated in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itmat.upenn.edu [itmat.upenn.edu]
- 9. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to AKR1C3 Inhibitors: Cross-Validation of Efficacy in Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a critical enzyme implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC) and breast cancer. By evaluating a potent and selective synthetic inhibitor, a well-established non-steroidal anti-inflammatory drug (NSAID), and a natural product, this document aims to furnish researchers with the necessary data to select the most appropriate tool compound for their specific research models and experimental questions.
Introduction to AKR1C3 Inhibition
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), plays a pivotal role in the biosynthesis of potent androgens and estrogens and in prostaglandin metabolism.[1][2] Upregulation of AKR1C3 is associated with tumor progression, therapy resistance, and poor prognosis in several malignancies.[3][4] Consequently, the development of potent and selective AKR1C3 inhibitors is a promising therapeutic strategy. This guide focuses on a comparative analysis of SN33638, Indomethacin, and Baccharin, representing different classes of AKR1C3 inhibitors.
Comparative Efficacy and Selectivity
The inhibitory potential and selectivity of SN33638, Indomethacin, and Baccharin against AKR1C3 and other closely related AKR1C isoforms are summarized below. High selectivity for AKR1C3 over other isoforms, particularly AKR1C2, is crucial as AKR1C2 is involved in the inactivation of 5α-dihydrotestosterone (DHT).
| Inhibitor | Type | AKR1C3 IC50 | Selectivity (fold) vs. AKR1C2 | Key Findings in Research Models |
| SN33638 | Synthetic | 13 nM[5] | >300[4] | Partially inhibited testosterone formation and cell proliferation in high AKR1C3-expressing prostate cancer cells (LAPC4-AKR1C3, 22RV1).[5][6] Effectively prevented 11β-PGF2α formation in all AKR1C3-expressing cell lines tested.[5][6] |
| Indomethacin | NSAID | ~100 nM[1][7] | >300[1][7] | Overcomes radiation resistance in prostate cancer cells.[8] Can re-sensitize enzalutamide-resistant prostate cancer cells to treatment.[9] |
| Baccharin | Natural Product | 100 nM[2][10] | 510[2][10] | Suppressed the proliferation of prostate cancer cells (PC3) stimulated by AKR1C3 overexpression.[3] |
Effects on Cancer Cell Proliferation in Different Research Models
The efficacy of these inhibitors in cellular models is critical for understanding their therapeutic potential. The following table summarizes their effects on the proliferation of various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Effect on Proliferation |
| SN33638 | LAPC4 AKR1C3 | Prostate Cancer | Significant inhibition of androstenedione-stimulated proliferation.[5] |
| 22RV1 | Prostate Cancer | Partial inhibition of androstenedione-stimulated proliferation.[5] | |
| Indomethacin | DU145-AKR1C3-overexpressing | Prostate Cancer | In combination with radiation, significantly inhibited the growth of radiation-resistant cells.[8] |
| Enzalutamide-resistant PCa cells | Prostate Cancer | Combination with enzalutamide significantly inhibited tumor growth.[9] | |
| Baccharin | PC3 (AKR1C3 overexpressing) | Prostate Cancer | Suppressed proliferation stimulated by AKR1C3 overexpression.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: AKR1C3 signaling pathways in cancer.
Caption: A typical experimental workflow for evaluating AKR1C3 inhibitors.
Detailed Experimental Protocols
AKR1C3 Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of AKR1C3 by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human AKR1C3 protein.
-
NADP+ (cofactor).
-
S-tetralol (substrate).
-
Inhibitor compounds (SN33638, Indomethacin, Baccharin) at various concentrations.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
96-well microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADP+, and the inhibitor solution to each well.
-
Initiate the reaction by adding the AKR1C3 enzyme.
-
After a brief pre-incubation, add the substrate (S-tetralol) to start the reaction.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADP+ to NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines cultured in appropriate media.
-
Inhibitor compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to assess the effect of inhibitors on the expression of AKR1C3 and downstream signaling proteins.
-
Reagents and Materials:
-
Cell lysates from treated and untreated cancer cells.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-AKR1C3, anti-p-Akt, anti-p-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Prepare protein lysates from cells treated with the inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Conclusion
The selection of an appropriate AKR1C3 inhibitor is contingent on the specific research question and experimental model. SN33638 offers high potency and selectivity, making it an excellent tool for specifically probing the function of AKR1C3. Indomethacin, while less selective, provides a valuable comparator, especially in studies investigating synergistic effects with other therapies. Baccharin, as a natural product, represents a distinct chemical scaffold and demonstrates both high potency and selectivity. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies on the role of AKR1C3 in cancer and other diseases.
References
- 1. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of human type-5 17β-hydroxysteroid dehydrogenase (AKR1C3) by baccharin, a component of Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 10. Screening Baccharin Analogs as Selective Inhibitors Against Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of AKR1C3 Inhibition: A Comparative Guide to Akr1C3-IN-8 and Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the use of the novel inhibitor, Akr1C3-IN-8, and genetic knockdown techniques for validating the on-target effects of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). Understanding the nuances of these two approaches is critical for robust target validation and preclinical drug development. While direct comparative experimental data for "this compound" is not publicly available, this guide will use data from well-characterized AKR1C3 inhibitors as a proxy to illustrate the comparative principles.
Introduction to AKR1C3 and its Inhibition
AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a crucial enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2][3] Its overexpression is implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC), by contributing to intratumoral androgen synthesis and promoting cell proliferation.[4][5] Consequently, AKR1C3 has emerged as a promising therapeutic target.[6]
Pharmacological inhibition with small molecules and genetic silencing via techniques like siRNA or shRNA are the two primary methods to probe AKR1C3 function and validate it as a therapeutic target. This compound represents a chemical probe designed for potent and selective inhibition of AKR1C3, while genetic knockdowns offer a method to reduce the total cellular protein level of AKR1C3.
Quantitative Comparison of Pharmacological Inhibition and Genetic Knockdown
The following tables summarize representative data from studies utilizing either AKR1C3 inhibitors or genetic knockdown techniques. It is important to note that the experimental conditions, cell lines, and specific reagents differ between these studies, precluding a direct head-to-head comparison.
Table 1: Effect of AKR1C3 Inhibition on Enzyme Activity and Cell Viability
| Method | Compound/Reagent | Cell Line | Assay | Result | Reference |
| Pharmacological Inhibition | Indomethacin | LNCaP-AKR1C3 | Cell Viability | Increased sensitivity to enzalutamide | [7] |
| SN33638 | 22Rv1 | AKR1C3 Activity | IC50 = 13 nM | [2] | |
| Compound 26 | Purified AKR1C3 | Enzyme Inhibition | Ki = 0.1 µM | [8] | |
| Biphenyl derivative 3 | Purified AKR1C3 | Enzyme Inhibition | IC50 = 43 nM | [9] | |
| Genetic Knockdown | AKR1C3 siRNA | PC-3 | Protein Expression | 58.7% decrease in AKR1C3 protein | [10] |
| AKR1C3 shRNA | CWR22Rv1 | Cell Viability | Restored sensitivity to enzalutamide | [7] | |
| AKR1C3 shRNA | 22RV1-T | Cell Invasion | Significant suppression | [11] |
Table 2: Downstream Effects of AKR1C3 Modulation on Gene and Protein Expression
| Method | Compound/Reagent | Cell Line | Target Gene/Protein | Effect | Reference |
| Pharmacological Inhibition | Indomethacin | Enzalutamide-resistant VCaP xenografts | Testosterone & DHT levels | Decreased | [7] |
| Genetic Knockdown | AKR1C3 shRNA | PC-3, DU 145 | HDACs, NR co-activators | Significantly reduced mRNA expression | [1] |
| AKR1C3 shRNA | 22RV1-T | E-cadherin | Increased expression | [11] | |
| AKR1C3 shRNA | 22RV1-T | Vimentin | Decreased expression | [11] | |
| AKR1C3 shRNA | 22RV1-T | p-ERK | Down-regulated | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines of key experimental protocols.
AKR1C3 Inhibition Assay (In Vitro)
-
Enzyme Source: Recombinant human AKR1C3 protein.
-
Substrate: A suitable substrate for AKR1C3, such as 9,10-phenanthrenequinone (PQ).[6]
-
Cofactor: NADPH.
-
Inhibitor: this compound or other test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Procedure:
-
The reaction is initiated by adding the enzyme to a mixture containing the substrate, NADPH, and the inhibitor in a suitable buffer.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Cell-Based AKR1C3 Inhibition and Viability Assays
-
Cell Lines: Prostate cancer cell lines with varying levels of AKR1C3 expression (e.g., LNCaP, PC-3, 22Rv1).
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Western Blot Analysis for AKR1C3 levels:
-
After treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for AKR1C3, followed by a secondary antibody.
-
Protein bands are visualized, and their intensity is quantified.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and treated with the inhibitor.
-
After the desired incubation period, MTT reagent is added to the wells.
-
The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
-
Genetic Knockdown of AKR1C3 using siRNA
-
siRNA Design: Design and synthesize siRNAs specifically targeting the AKR1C3 mRNA sequence. A non-targeting siRNA should be used as a negative control.
-
Transfection:
-
Prostate cancer cells are seeded to reach a desired confluency.
-
The AKR1C3 siRNA or control siRNA is transfected into the cells using a suitable transfection reagent.
-
-
Validation of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): At 24-48 hours post-transfection, RNA is extracted, reverse transcribed to cDNA, and the levels of AKR1C3 mRNA are quantified relative to a housekeeping gene.
-
Western Blot: At 48-72 hours post-transfection, protein lysates are prepared and analyzed for AKR1C3 protein levels as described above.
-
-
Phenotypic Assays: Following confirmation of knockdown, downstream functional assays (e.g., cell proliferation, migration, invasion, analysis of signaling pathways) are performed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving AKR1C3 and a typical experimental workflow for comparing a chemical inhibitor with genetic knockdown.
Caption: AKR1C3's dual role in androgen synthesis and prostaglandin metabolism.
Caption: Workflow for comparing an AKR1C3 inhibitor with genetic knockdown.
Objective Comparison: this compound vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Directly binds to the AKR1C3 enzyme, inhibiting its catalytic activity. | Reduces the total cellular level of AKR1C3 protein by degrading its mRNA. |
| Speed of Onset | Rapid, often within minutes to hours of administration. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Reversibility | Generally reversible upon removal of the compound (depending on binding kinetics). | Long-lasting, especially with stable shRNA expression. Reversal requires re-expression of the gene. |
| Specificity | Potential for off-target effects on other proteins, including other AKR isoforms.[8] Requires extensive selectivity profiling. | Highly specific to the targeted mRNA sequence. Off-target effects are possible but can be minimized with careful design and control experiments. |
| Dose-Dependence | Effects are typically dose-dependent, allowing for the study of graded target inhibition. | Can be titrated to some extent by varying siRNA concentration, but achieving graded knockdown can be challenging. |
| Non-Catalytic Functions | May not affect non-catalytic "scaffolding" functions of the protein if it only blocks the active site. | Ablates all functions of the protein, including both catalytic and any potential non-catalytic roles. |
| In Vivo Application | Readily applicable for in vivo studies in animal models. | More complex for systemic in vivo delivery, though viral vectors for shRNA can be used. |
| Therapeutic Relevance | Directly mimics the action of a potential therapeutic drug. | Provides strong genetic validation of the target but does not directly model a therapeutic intervention. |
Conclusion
Both pharmacological inhibition with agents like this compound and genetic knockdown are powerful and complementary tools for validating the on-target effects of AKR1C3. While genetic knockdown provides a "cleaner" genetic validation by reducing the total protein, pharmacological inhibitors offer the advantages of rapid and reversible action, dose-dependent effects, and direct translational relevance.
For a comprehensive validation of AKR1C3 as a therapeutic target, a combinatorial approach is recommended. The phenotypic effects observed with a potent and selective inhibitor like this compound should be recapitulated by genetic knockdown of AKR1C3. Any discrepancies between the two approaches can provide valuable insights into potential off-target effects of the inhibitor or non-catalytic functions of the AKR1C3 protein. This dual-pronged strategy will provide the most robust evidence for the on-target activity of novel AKR1C3 inhibitors and their therapeutic potential.
References
- 1. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. AKR1C3, a crucial androgenic enzyme in prostate cancer, promotes epithelial-mesenchymal transition and metastasis through activating ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head study of Akr1C3-IN-8 and other novel AKR1C3 inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a critical therapeutic target in a range of hormone-dependent and independent malignancies. Its role in the biosynthesis of potent androgens and prostaglandins makes it a key driver of tumor progression and therapeutic resistance.[1][2] This guide provides a head-to-head comparison of Akr1c3-IN-8 and other novel inhibitors of AKR1C3, offering a comprehensive overview of their performance based on available experimental data.
Introduction to AKR1C3 and its Inhibition
AKR1C3 is a versatile enzyme that catalyzes the conversion of aldehydes and ketones to their corresponding alcohols.[3] In cancer, its significance lies in two primary functions:
-
Androgen Synthesis: AKR1C3 is a key enzyme in the intratumoral synthesis of testosterone and dihydrotestosterone (DHT), potent activators of the androgen receptor. This is particularly crucial in castration-resistant prostate cancer (CRPC), where tumors develop mechanisms to produce their own androgens, driving disease progression despite androgen deprivation therapy.[4][5]
-
Prostaglandin Metabolism: AKR1C3 is also a prostaglandin F synthase, converting prostaglandin D2 (PGD2) and H2 (PGH2) to PGF2α.[1] This shift in prostaglandin metabolism can promote cell proliferation and inflammation while suppressing anti-tumor responses.
Given these roles, the development of potent and selective AKR1C3 inhibitors is a promising strategy for cancer therapy. An ideal inhibitor would exhibit high potency against AKR1C3 while sparing other highly homologous AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4) to minimize off-target effects.[6]
Comparative Analysis of Novel AKR1C3 Inhibitors
This section provides a comparative analysis of this compound and other notable novel AKR1C3 inhibitors. The data presented is compiled from various preclinical studies.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of selected novel AKR1C3 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce AKR1C3 enzymatic activity by 50%. Selectivity is presented as the ratio of IC50 values for other AKR1C isoforms relative to AKR1C3, with higher values indicating greater selectivity.
| Inhibitor | Chemical Class | AKR1C3 IC50 (nM) | Selectivity (fold) vs. AKR1C1 | Selectivity (fold) vs. AKR1C2 | Selectivity (fold) vs. AKR1C4 | Reference(s) |
| This compound (Compound 5) | Not specified | 69 | Not Reported | Not Reported | Not Reported | [7] |
| SN33638 | N-phenylsulfonyl-piperidine | 13 | >300 | >300 | Not Reported | [1][8] |
| Baccharin | Natural Product (Cinnamic acid derivative) | 100 | No significant inhibition | 510 | No significant inhibition | [9][10] |
| 2'-Hydroxyflavanone | Flavonoid | 300 | Not Reported | 20 | Not Reported | [11][12] |
| Indomethacin Analogue (Compound 47) | Indole Acetic Acid Derivative | 90 | >100 | 540 | >130 | [13] |
| Indomethacin | Indole Acetic Acid | 100 | >300 | >300 | Not Reported | [13][14] |
| S19-1035 (Compound 27) | Not specified | 3.04 | >3289 | >3289 | Not Reported | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: AKR1C3 signaling pathways in cancer.
Caption: General experimental workflow for evaluating AKR1C3 inhibitors.
Detailed Experimental Protocols
Enzymatic Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against AKR1C3.
Materials:
-
Purified recombinant human AKR1C3 enzyme.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Substrate: S-tetralol.
-
Cofactor: NADP+.
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, purified AKR1C3 enzyme, and NADP+.
-
Add the test inhibitor at various concentrations to the respective wells. A control well with solvent only should be included.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (S-tetralol).
-
Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm or fluorescence at an appropriate wavelength over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Androgen Production Assay
This protocol describes a method to assess the ability of an inhibitor to block androgen synthesis in a cellular context.
Materials:
-
Prostate cancer cell line overexpressing AKR1C3 (e.g., LNCaP-AKR1C3).
-
Cell culture medium and supplements.
-
Androgen precursor: 4-androstene-3,17-dione (Δ4-Adione).
-
Test inhibitor.
-
ELISA kit for testosterone detection or LC-MS/MS for steroid quantification.
-
Cell lysis buffer.
Procedure:
-
Seed the LNCaP-AKR1C3 cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with the test inhibitor at various concentrations for a specified duration.
-
Add the androgen precursor (Δ4-Adione) to the cell culture medium.
-
Incubate the cells for a period (e.g., 24-48 hours) to allow for the conversion of the precursor to testosterone.
-
Collect the cell culture supernatant and/or cell lysates.
-
Measure the concentration of testosterone in the collected samples using an ELISA kit or by LC-MS/MS.
-
Determine the extent of inhibition of testosterone production by comparing the levels in inhibitor-treated cells to control cells.
Conclusion
The landscape of novel AKR1C3 inhibitors is rapidly evolving, with several promising candidates demonstrating high potency and selectivity. This compound shows potent inhibition of AKR1C3, and when compared with other novel agents like SN33638 and the natural product Baccharin, it is clear that diverse chemical scaffolds can achieve effective targeting of this enzyme. The development of highly selective inhibitors, such as S19-1035, with nanomolar potency and exceptional selectivity, represents a significant advancement in the field. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of new chemical entities targeting AKR1C3. Future head-to-head studies in relevant preclinical models will be crucial to fully elucidate the therapeutic potential of these promising inhibitors.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 - Wikipedia [en.wikipedia.org]
- 4. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.org]
- 8. Frontiers | AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 [frontiersin.org]
- 9. Screening Baccharin Analogs as Selective Inhibitors Against Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of human type-5 17β-hydroxysteroid dehydrogenase (AKR1C3) by baccharin, a component of Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AKR1C3 as a potential target for the inhibitory effect of dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Akr1C3-IN-8 in Overcoming Resistance to Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor, Akr1C3-IN-8, and its synergistic effects with existing chemotherapy agents. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways and experimental processes.
This compound, also identified as compound 5 in a key study, has emerged as a potent and highly selective inhibitor of AKR1C3, an enzyme implicated in the progression of castration-resistant prostate cancer (CRPC) and resistance to standard therapies.[1] This guide delves into the experimental evidence validating the synergistic effects of this compound with the anti-cancer drugs abiraterone and enzalutamide.
Comparative Efficacy of this compound in Combination Therapy
Experimental data demonstrates that this compound enhances the anti-proliferative effects of both abiraterone and enzalutamide in the 22RV1 human prostate cancer cell line, a model for castration-resistant prostate cancer.
| Treatment Group | Concentration | Cell Growth (% of Control) |
| This compound (Compound 5) | 40 µM | 80% |
| 60 µM | 65% | |
| Abiraterone (ABI) | 10 µM | 75% |
| This compound (40 µM) + ABI (10 µM) | - | ~60% |
| This compound (60 µM) + ABI (10 µM) | - | ~45% |
| Enzalutamide (ENZA) | 30 µM | 85% |
| This compound (40 µM) + ENZA (30 µM) | - | ~70% |
| This compound (60 µM) + ENZA (30 µM) | - | ~55% |
Table 1: Synergistic effect of this compound (Compound 5) with Abiraterone (ABI) and Enzalutamide (ENZA) on the proliferation of 22RV1 prostate cancer cells. Data is estimated from the graphical representation in the source publication.[2]
In addition to enhancing the effects of anti-cancer drugs, this compound has been shown to independently inhibit the production of key molecules involved in prostate cancer progression.
| Treatment | Concentration | Effect |
| This compound (Compound 5) | 5 µM | Reduction in Prostate-Specific Antigen (PSA) expression[2] |
| 50 µM | Significant reduction in PSA expression[2] | |
| 0.5 µM | ~20% inhibition of testosterone production[2] | |
| 50 µM | ~50-fold reduction in testosterone production[2] |
Table 2: Independent effects of this compound (Compound 5) on Prostate-Specific Antigen (PSA) and testosterone production in 22RV1 cells.[2]
Understanding the Mechanism: Signaling Pathways
Akr1C3 plays a crucial role in androgen biosynthesis, converting weaker androgens into more potent ones like testosterone and dihydrotestosterone (DHT). These androgens then activate the androgen receptor (AR), promoting tumor growth and proliferation.[3] By inhibiting Akr1C3, this compound disrupts this pathway, reducing the levels of potent androgens and thereby suppressing AR signaling. This mechanism is believed to be the basis for its synergistic effect with AR-targeting drugs like enzalutamide and the androgen synthesis inhibitor abiraterone.
Caption: Akr1C3's role in androgen synthesis and tumor growth, and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
The human prostate cancer cell line 22RV1 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (SRB Assay)
-
22RV1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells were then treated with this compound (Compound 5) at concentrations of 40 µM and 60 µM, either alone or in combination with abiraterone (10 µM) or enzalutamide (30 µM). Control cells were treated with the vehicle (DMSO).
-
After 72 hours of incubation, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates were washed five times with water and air-dried.
-
The fixed cells were stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
The plates were washed four times with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound SRB dye was solubilized with 10 mM Tris base solution (pH 10.5).
-
The absorbance was read at 510 nm using a microplate reader.
-
Cell growth was expressed as a percentage of the control (T/C %), calculated as (mean optical density of treated cells / mean optical density of control cells) x 100.[2]
Western Blot Analysis for PSA Expression
-
22RV1 cells were treated with this compound (Compound 5) at concentrations of 5 µM and 50 µM for 72 hours.
-
Cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration was determined using the Bradford assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against PSA and β-actin (as a loading control).
-
The membrane was washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative band intensities were quantified and normalized to β-actin.[2]
Testosterone Production Assay
-
22RV1 cells were treated with androstenedione (AD) and this compound (Compound 5) at concentrations of 0.5 µM and 50 µM.
-
After the treatment period, the cell culture medium was collected.
-
The concentration of testosterone in the medium was measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
The results were expressed as the percentage of inhibition of testosterone production compared to the control (AD-treated cells without the inhibitor).[2]
Experimental Workflow Visualization
The general workflow for evaluating the synergistic effects of this compound with chemotherapy is depicted below.
Caption: General workflow for in vitro validation of this compound's synergistic effects.
Conclusion
The available data strongly suggests that this compound is a promising candidate for combination therapy in castration-resistant prostate cancer. Its ability to selectively inhibit AKR1C3, thereby reducing androgen synthesis and enhancing the efficacy of standard anti-cancer agents, warrants further investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop more effective cancer treatments.
References
Advancing Cancer Therapy: A Comparative Guide to Akr1C3-IN-8 and First-Generation AKR1C3 Inhibitors
For Immediate Release to the Scientific Community
The enzyme Aldo-Keto Reductase 1C3 (AKR1C3) has emerged as a critical therapeutic target in a range of hormone-dependent and independent cancers, including castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML).[1][2] Its dual role in biosynthesizing potent androgens and prostaglandins that drive cell proliferation makes it a pivotal node in tumor progression.[1][3] While first-generation inhibitors validated AKR1C3 as a target, their clinical utility has been hampered by limitations in potency and selectivity. This guide provides a detailed comparison of these early inhibitors with Akr1C3-IN-8, a potent and highly selective next-generation inhibitor, highlighting the significant advantages the latter offers for cancer therapy.
First-Generation Inhibitors: A Proof of Concept with Limitations
First-generation AKR1C3 inhibitors are largely composed of non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin and flufenamic acid being prominent examples.[1][4] These compounds demonstrated that inhibiting AKR1C3 could suppress tumor-promoting pathways. However, their therapeutic potential is significantly constrained by two major drawbacks:
-
Off-Target Effects : As NSAIDs, these inhibitors potently target cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] Chronic COX inhibition is associated with well-documented side effects, including gastrointestinal toxicity, limiting the long-term utility of these drugs in a cancer treatment regimen.[5]
-
Insufficient Selectivity : The human AKR1C family has four highly homologous isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4). While AKR1C3 synthesizes potent androgens like testosterone, the AKR1C1 and AKR1C2 isoforms are primarily involved in the inactivation of 5α-dihydrotestosterone (DHT).[1] An ideal inhibitor must be highly selective for AKR1C3, as non-selective inhibition of AKR1C1 and AKR1C2 would be counterproductive, potentially increasing the net androgenic signal within the tumor.[1] Many first-generation inhibitors lack this crucial isoform selectivity.
This compound: A New Paradigm of Potency and Precision
This compound represents a significant leap forward in the development of AKR1C3-targeted therapies. Identified as a potent, selective inhibitor with an IC50 of 0.069 μM (69 nM), it exemplifies the advantages of next-generation drug design.[6][7] this compound is part of a class of advanced inhibitors, such as baccharin derivatives, developed to overcome the limitations of their predecessors.[8]
The primary advantages of this compound and similar advanced inhibitors include:
-
High Potency : With inhibitory activity in the nanomolar range, these compounds are effective at much lower concentrations, potentially reducing the overall drug burden on the patient.[6][8]
-
Exceptional Selectivity : These inhibitors are engineered to specifically target AKR1C3, showing significantly less activity against the other AKR1C isoforms. This precision ensures that only the tumor-promoting synthesis of androgens is blocked, while the beneficial catabolism of DHT by other isoforms remains intact.[4][8]
-
Elimination of Off-Target Effects : By designing compounds with novel scaffolds unrelated to NSAIDs, off-target effects like COX inhibition are eliminated, promising a much safer profile for chronic administration.[5][9]
Quantitative Data Comparison
The superior profile of next-generation inhibitors like this compound is evident in their biochemical data. The following table summarizes the inhibitory potency (IC50) and selectivity for key compounds. A higher selectivity ratio (IC50 AKR1C2 / IC50 AKR1C3) indicates greater specificity for the intended target.
| Inhibitor | Class | AKR1C3 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity Ratio (AKR1C2/AKR1C3) | Notes |
| Indomethacin | First-Generation (NSAID) | 0.1[8] | >30 | >300 | Potent COX inhibitor.[5] |
| Flufenamic Acid | First-Generation (NSAID) | 0.2 | 0.1 | 0.5 | Non-selective; potent COX inhibitor.[9] |
| This compound (Compound 26a) | Next-Generation (Baccharin Derivative) | 0.066 [8] | 18.2 | >275 | The most potent derivative in its class; no COX activity.[8] |
| Hydroxyfurazan Analogue 1 | Next-Generation (Indomethacin Analogue) | 0.30[4] | 26.75 | 90 | Designed to remove COX activity.[4] |
Note: Data for this compound is represented by its structural and potency analogue, compound 26a, a meta-amide baccharin derivative, as reported in the literature.[8]
Key Experimental Methodologies
The evaluation of AKR1C3 inhibitors relies on standardized biochemical and cellular assays to determine potency, selectivity, and functional effects.
Experimental Protocol 1: Recombinant AKR1C3 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a compound against the AKR1C3 enzyme.
Methodology:
-
Reagents & Materials: Purified recombinant human AKR1C3 enzyme, NADPH (cofactor), a suitable substrate (e.g., 9,10-phenanthrenequinone or S-tetralol), potassium phosphate buffer (pH 6.0-7.0), test inhibitor dissolved in DMSO, and a microplate reader (fluorescence or absorbance).[10]
-
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing buffer, NADPH, and the AKR1C3 enzyme.
-
The test inhibitor is added at various concentrations and incubated with the enzyme mixture for a defined period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the substrate (e.g., 9,10-phenanthrenequinone).[10]
-
The rate of NADPH consumption is monitored over time by measuring the decrease in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm.[10]
-
The percentage of inhibition at each concentration is calculated relative to a DMSO control.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable nonlinear regression model.
-
Selectivity Screening: The same protocol is repeated using recombinant AKR1C1 and AKR1C2 enzymes to determine the IC50 values for off-target isoforms and calculate selectivity ratios.
Experimental Protocol 2: Cellular Assay for Intracrine Androgen Synthesis
Objective: To measure the ability of an inhibitor to block AKR1C3-mediated production of potent androgens in a relevant cancer cell model.
Methodology:
-
Cell Line: A human prostate cancer cell line with high AKR1C3 expression (e.g., C4-2B MDVR or an engineered line like LNCaP-AKR1C3) is used.[9]
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with the test inhibitor at various concentrations for a predetermined time.
-
The androgen precursor, Δ4-androstene-3,17-dione (Δ4-dione), is added to the culture medium to serve as the substrate for AKR1C3.
-
After an incubation period (e.g., 24-48 hours), the culture medium and/or cell lysates are collected.
-
-
Quantification: The concentrations of the product testosterone and its downstream metabolite DHT are quantified using highly sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The reduction in testosterone and DHT levels in inhibitor-treated cells compared to vehicle-treated controls demonstrates the inhibitor's functional activity in a cellular context.
Visualizing the Rationale for Advantaged Inhibitors
The following diagrams illustrate the signaling pathways targeted, the workflow for inhibitor validation, and the logical superiority of a selective inhibitor like this compound.
Caption: AKR1C3 drives cancer via androgen and prostaglandin pathways.
Caption: Workflow for validating novel AKR1C3 inhibitors.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Immunomart [immunomart.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Akr1C3-IN-8: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Akr1C3-IN-8
Core Principles of Chemical Waste Disposal
The overriding principle for handling laboratory waste is to formulate a disposal plan before any experimental work begins.[1] All chemical waste must be managed in a way that maximizes safety and minimizes environmental impact.[1] Key regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA), prohibit the disposal of chemical waste in regular trash or sewer systems and mandate thorough documentation.[2]
**Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types.[1][3] Specifically:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, compatible solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other solvent wastes unless institutional guidelines permit. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[1]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
2. Container Selection and Labeling:
-
Compatibility: Waste containers must be chemically compatible with the stored waste to prevent degradation or reaction.[2][3] For solid and liquid forms of this compound, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Secure Closure: Containers must have secure, leak-proof closures to prevent spills.[2] For liquid waste, ensure the cap is tightly sealed.
-
Proper Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if applicable), and the accumulation start date.
3. Accumulation and Storage:
-
Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[2]
-
Secondary Containment: Store waste containers in a designated area with secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[1]
-
Storage Limits: Adhere to institutional and regulatory limits on the volume of hazardous waste that can be accumulated in a laboratory. For example, federal regulations allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation.[1]
4. Disposal and Removal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste.
| Parameter | Guideline | Citation |
| Liquid Waste pH | Acidic waste with a pH > 4 and basic waste with a pH < 10 that do not contain other toxins may be eligible for drain disposal with copious amounts of water, pending institutional approval.[4] | [4] |
| Acute Hazardous Waste | Accumulation is limited to 1 quart for acutely hazardous waste (P-listed).[1][5] | [1][5] |
| Container Rinsing | Containers that held acutely hazardous waste must be triple rinsed, with the rinsate collected as hazardous waste.[1][4] | [1][4] |
| Storage Time | The EPA's Subpart K regulations for academic laboratories specify a maximum storage time of six months within the facility.[2] | [2] |
Experimental Protocols: Decontamination of Glassware
For reusable glassware contaminated with this compound, a standard triple-rinse protocol should be followed:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve the compound. Collect this first rinsate as hazardous liquid waste.
-
Second and Third Rinses: Perform two additional rinses with the solvent. Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste.
-
Final Wash: After decontamination, the glassware can be washed with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Akr1C3-IN-8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Akr1C3-IN-8. The following procedures are based on general best practices for handling potent, small-molecule inhibitors in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound was not located. A thorough risk assessment should be conducted prior to handling.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The minimum required PPE for handling this compound includes:
-
Body Protection: A standard laboratory coat is required to protect clothing and skin from potential splashes and spills. For tasks with a higher risk of contamination, a disposable gown or coveralls should be considered.[1][2]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[1][3] For extended handling or when direct contact is possible, double-gloving is recommended.[3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
-
Eye and Face Protection: Safety glasses with side shields are mandatory.[1][3] When there is a risk of splashing, a face shield worn over safety glasses is required.[3][4]
-
Respiratory Protection: While general laboratory ventilation should be adequate, a respirator (e.g., N95 or higher) may be necessary when working with the solid compound outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust particles.[1]
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Follow the supplier's recommendations for storage temperature, which is typically at -20°C or -80°C for long-term stability.
-
Store in a designated, secure area away from incompatible materials.
2. Preparation and Handling:
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing papers for handling the solid.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first aid measures outlined in the general safety protocols for chemical exposure.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Unused Product and Solutions: Unused solid compound and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Waste Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name. Store waste containers in a designated, secure area until they are collected by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | -20°C to -80°C | General practice for similar compounds |
| Personal Exposure Limit (PEL) | Not Established | N/A |
| Threshold Limit Value (TLV) | Not Established | N/A |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. bosterbio.com [bosterbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
